molecular formula C13H18N2O2 B13227063 1-(3-Methoxy-4-methylbenzoyl)piperazine

1-(3-Methoxy-4-methylbenzoyl)piperazine

Cat. No.: B13227063
M. Wt: 234.29 g/mol
InChI Key: VXACBURYAYNPEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methoxy-4-methylbenzoyl)piperazine is a useful research compound. Its molecular formula is C13H18N2O2 and its molecular weight is 234.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Methoxy-4-methylbenzoyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Methoxy-4-methylbenzoyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

(3-methoxy-4-methylphenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C13H18N2O2/c1-10-3-4-11(9-12(10)17-2)13(16)15-7-5-14-6-8-15/h3-4,9,14H,5-8H2,1-2H3

InChI Key

VXACBURYAYNPEN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC

Origin of Product

United States
Foundational & Exploratory

1-(3-Methoxy-4-methylbenzoyl)piperazine: Synthetic Protocols & Structural Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of 1-(3-Methoxy-4-methylbenzoyl)piperazine , a critical benzamide intermediate used in the synthesis of CNS-active phenylpiperazine derivatives. While often overshadowed by its reduced benzyl-analog (a known serotonin/dopamine modulator), this amide scaffold represents a vital checkpoint in medicinal chemistry, offering improved stability and handleability during drug development workflows.

This document is designed for organic chemists and pharmaceutical researchers, focusing on high-yield synthetic pathways, physicochemical profiling, and downstream applications in the generation of forensic standards and neuropharmacological probes.

Part 1: Chemical Identity & Physicochemical Profile

The compound consists of a piperazine ring acylated at the N1 position by a 3-methoxy-4-methylbenzoyl group.[1] The presence of the amide linker distinguishes it from the psychoactive "benzylpiperazine" class, significantly altering its basicity and lipophilicity.

Nomenclature & Identifiers
Parameter Details
IUPAC Name (3-Methoxy-4-methylphenyl)(piperazin-1-yl)methanone
Common Name 1-(3-Methoxy-4-methylbenzoyl)piperazine
CAS Number 1171557-04-2 (Hydrochloride salt)
Molecular Formula C₁₃H₁₈N₂O₂ (Free Base)
Molecular Weight 234.30 g/mol (Free Base); 270.76 g/mol (HCl salt)
SMILES CC1=C(C=C(C=C1)C(=O)N2CCNCC2)OC
InChIKey VXACBURYAYNPEN-UHFFFAOYSA-N
Physicochemical Properties (Experimental & Predicted)
Property Value / Range Context
Physical State Off-white to white crystalline solidTypically isolated as HCl salt.
Solubility Soluble in Water, Methanol, DMSOHigh polarity due to piperazine amine and amide functionality.
pKa (Calc) ~8.5 (Piperazine NH)The N4 nitrogen remains basic; N1 is non-basic (amide).[2]
LogP 1.1 (Predicted)Moderate lipophilicity; lower than the benzyl analog.[2]
Melting Point 230–232 °C (HCl salt)High lattice energy typical of piperazine salts.[2]

Part 2: Synthetic Methodology

Core Directive: The synthesis of 1-(3-Methoxy-4-methylbenzoyl)piperazine utilizes a modified Schotten-Baumann reaction . The primary challenge is preventing bis-acylation (formation of the 1,4-dibenzoyl byproduct). The protocol below utilizes pH control and stoichiometric management to ensure mono-selectivity.

Reaction Scheme Visualization

SynthesisPath Start1 3-Methoxy-4-methylbenzoic Acid Inter1 Acid Chloride Intermediate Start1->Inter1 Activation Reagent1 SOCl2 / DMF (cat.) Reagent1->Inter1 Product 1-(3-Methoxy-4-methylbenzoyl) piperazine Inter1->Product DCM, 0°C Start2 Piperazine (Excess) Start2->Product Nucleophilic Attack Byproduct 1,4-Bis-amide (Impurity) Product->Byproduct Over-acylation

Caption: Stepwise synthesis via acid chloride activation. Excess piperazine suppresses the formation of the bis-amide impurity.

Detailed Experimental Protocol

Materials:

  • 3-Methoxy-4-methylbenzoic acid (1.0 eq)

  • Thionyl chloride (SOCl₂, 1.5 eq)[2]

  • Piperazine anhydrous (3.0 eq) – Excess is critical.[2]

  • Dichloromethane (DCM, anhydrous)[2]

  • Triethylamine (Et₃N, 2.0 eq)[2]

Step 1: Acid Chloride Formation

  • Dissolve 3-methoxy-4-methylbenzoic acid in anhydrous DCM under nitrogen atmosphere.

  • Add catalytic DMF (2-3 drops) followed by dropwise addition of SOCl₂ at 0°C.

  • Reflux for 2 hours until gas evolution (HCl/SO₂) ceases.

  • Concentrate in vacuo to remove excess SOCl₂.[2] Re-dissolve the crude acid chloride in fresh anhydrous DCM.

Step 2: Selective Amidation

  • In a separate flask, dissolve 3.0 equivalents of piperazine in DCM. Note: Using a large excess of piperazine acts as both the nucleophile and the HCl scavenger, favoring mono-substitution.

  • Cool the piperazine solution to 0°C.

  • Add the acid chloride solution dropwise over 60 minutes. Vigorous stirring is essential to prevent localized high concentrations of the electrophile.

  • Warm to room temperature and stir for 4 hours.

Step 3: Work-up & Purification

  • Wash 1: Water (removes excess piperazine salts).[2]

  • Extraction: The product is in the organic layer.[3][4] If the product precipitates, filter the solid.[5]

  • Acid/Base Purification:

    • Extract the organic layer with 1M HCl (The product moves to the aqueous phase as the salt; non-basic impurities stay in DCM).[2]

    • Wash the aqueous acidic layer with Ethyl Acetate.

    • Basify the aqueous layer with 2M NaOH to pH > 12.

    • Extract back into DCM.[2]

  • Salt Formation: Dissolve the free base in isopropanol and add concentrated HCl dropwise to precipitate the hydrochloride salt. Recrystallize from Ethanol/Ether.[2]

Part 3: Analytical Characterization

As a Senior Application Scientist, I rely on specific spectral fingerprints to validate the structure. Below are the expected diagnostic signals.

Proton NMR (¹H NMR, 400 MHz, DMSO-d₆)
  • Aromatic Region (6.8 – 7.2 ppm): Three protons corresponding to the 1,2,4-substituted benzene ring. Look for a doublet (d, J~8Hz) for the proton ortho to the methyl group, and a singlet/doublet pair for the protons ortho to the carbonyl/methoxy.

  • Methoxy Group (3.8 ppm): A sharp singlet integrating to 3H (-OCH3).[2]

  • Methyl Group (2.2 ppm): A singlet integrating to 3H (-CH3 on the ring).[2]

  • Piperazine Ring (2.8 – 3.6 ppm): Two sets of broad multiplets.[2] The protons alpha to the amide nitrogen will be deshielded (~3.4-3.6 ppm) compared to the protons alpha to the amine nitrogen (~2.8-3.0 ppm).

Mass Spectrometry (ESI-MS)[4]
  • [M+H]⁺ Peak: Observed at m/z 235.1 .[2]

  • Fragmentation Pattern:

    • Loss of piperazine ring often yields the acylium ion [C9H9O2]+ at m/z 149 .[2]

    • Further fragmentation may show loss of the methoxy group.

Part 4: Downstream Applications & Pharmacology

This compound is rarely the final active pharmaceutical ingredient (API) but serves as a versatile scaffold.[2]

Precursor to Designer Analogs

The most common application of this amide is the reduction to 1-(3-Methoxy-4-methylbenzyl)piperazine , a structural analog of the designer drug Benzylpiperazine (BZP).

Reduction Protocol (Brief):

  • Reagent: Lithium Aluminum Hydride (LiAlH₄) in THF.[2]

  • Transformation: C=O (Amide) → CH₂ (Amine).[2]

  • Outcome: Increases basicity and CNS penetration.

Warning: The reduced benzyl derivatives are often controlled substances (Schedule I/II in various jurisdictions).[2] Researchers must verify local regulations before performing the reduction step.

Structural Activity Relationship (SAR)

In the context of drug design, the benzoyl (amide) linker restricts conformational flexibility compared to the benzyl (amine) linker.[2]

  • Amide (Target): Planar geometry at the carbonyl, reduced basicity, higher polarity.[2] Often used to probe hydrogen bonding in receptor pockets without inducing the strong monoamine release associated with the benzyl analogs.

  • Benzyl (Reduced): Tetrahedral geometry, high basicity.[2] Mimics dopamine/serotonin, acting as a transporter substrate.[5]

SAR Amide Benzoyl Derivative (Target Compound) Stable, Polar, H-Bond Acceptor Reduction LiAlH4 Reduction Amide->Reduction Benzyl Benzyl Derivative (Bioactive Analog) Flexible, Lipophilic, Basic Reduction->Benzyl

Caption: Chemical relationship between the stable amide intermediate and the bioactive benzyl amine.[5]

References

  • PubChem. (2025).[2] 1-(3-methoxy-4-methylbenzoyl)piperazine hydrochloride. National Library of Medicine. [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2005).[2] Monographs: Piperazine Derivatives. [Link][2]

Sources

Molecular weight and formula of (3-methoxy-4-methylphenyl)(piperazin-1-yl)methanone

Author: BenchChem Technical Support Team. Date: February 2026

Physicochemical Profiling, Synthetic Architecture, and Pharmacological Utility

Executive Summary

Target Analyte: (3-methoxy-4-methylphenyl)(piperazin-1-yl)methanone CAS Registry Number: 926205-84-7 Class: Benzoyl Piperazine Derivative[1]

This monograph provides a comprehensive technical analysis of (3-methoxy-4-methylphenyl)(piperazin-1-yl)methanone, a privileged structural motif in medicinal chemistry. As a functionalized benzamide, this scaffold serves as a critical pharmacophore in the development of ligands for G-protein coupled receptors (GPCRs), specifically targeting dopaminergic (D2/D3) and serotonergic (5-HT) pathways, as well as voltage-gated sodium channels (Nav1.7).

The guide details the precise physicochemical parameters, robust synthetic protocols utilizing orthogonal protection strategies, and analytical validation methods required for high-purity isolation.

Physicochemical Core

Understanding the molecular properties is a prerequisite for predicting bioavailability and blood-brain barrier (BBB) permeability. The presence of the basic piperazine nitrogen (pKa ~9.8) and the lipophilic substituted phenyl ring suggests a profile suitable for CNS penetration, modulated by the methoxy and methyl substituents.

Table 1: Quantitative Physicochemical Profile
ParameterValueTechnical Significance
Molecular Formula C₁₃H₁₈N₂O₂ Stoichiometric basis for synthesis calculations.[2]
Molecular Weight 234.29 g/mol Low MW (<300) places it well within Fragment-Based Drug Design (FBDD) parameters.
Monoisotopic Mass 234.1368 DaExact mass for High-Resolution Mass Spectrometry (HRMS) validation.
Predicted LogP ~1.8 – 2.1Moderate lipophilicity; optimal for oral bioavailability (Lipinski’s Rule of 5).
H-Bond Donors 1 (Secondary Amine)Critical for receptor binding or further derivatization.
H-Bond Acceptors 3 (N, O, C=O)Facilitates electrostatic interactions within binding pockets.
Rotatable Bonds 2Low conformational entropy penalty upon binding.

Synthetic Architecture

Objective: Synthesize high-purity (3-methoxy-4-methylphenyl)(piperazin-1-yl)methanone without forming the bis-amide byproduct.

Critical Analysis: Direct coupling of 3-methoxy-4-methylbenzoic acid with free piperazine is experimentally flawed due to the high probability of forming the symmetric bis-amide (dimer). To ensure stoichiometry control, a Mono-Boc Protection Strategy is strictly required.

Protocol: Orthogonal Amide Coupling

Reagents: 3-methoxy-4-methylbenzoic acid, tert-butyl piperazine-1-carboxylate (1-Boc-piperazine), HATU (coupling agent), DIPEA (base), DCM/DMF (solvent), TFA (deprotection).

Step 1: Activation and Coupling
  • Charge: In a flame-dried round-bottom flask under N₂, dissolve 3-methoxy-4-methylbenzoic acid (1.0 eq) in anhydrous DMF.

  • Activate: Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir at 0°C for 15 minutes to generate the active ester (O-At ester). Note: HATU is preferred over EDC/HOBt for sterically hindered electron-rich benzoates to minimize racemization and accelerate kinetics.

  • Couple: Add tert-butyl piperazine-1-carboxylate (1.1 eq) dropwise.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via LC-MS for the intermediate (Boc-protected amide, MW ~334 Da).

Step 2: Workup and Purification
  • Quench: Dilute with EtOAc, wash with 1M HCl (to remove unreacted amine/DIPEA), sat. NaHCO₃ (to remove unreacted acid), and brine.

  • Isolate: Dry over Na₂SO₄ and concentrate in vacuo.

  • Purify: Flash chromatography (Hexane:EtOAc gradient) is essential here to remove urea byproducts from HATU.

Step 3: Boc-Deprotection (Acidolysis)
  • Solubilize: Dissolve the intermediate in DCM.

  • Cleave: Add TFA (20% v/v) at 0°C. Stir for 1 hour.

  • Free Basing (Crucial): The product exists as a TFA salt. Volatilize excess TFA. Redissolve in DCM and wash with sat. Na₂CO₃ to liberate the free base.

  • Final Isolation: Isolate the free amine product.

Visualization: Synthetic Workflow

SynthesisWorkflow Start Start: 3-methoxy-4-methylbenzoic acid Activation Activation: HATU / DIPEA (Formation of Active Ester) Start->Activation Coupling Coupling: + 1-Boc-piperazine (Prevents Dimerization) Activation->Coupling Nucleophilic Attack Intermed Intermediate: Boc-Protected Amide (Purification via Flash Chrom.) Coupling->Intermed Amide Bond Formation Deprotect Deprotection: TFA / DCM (Cleavage of Boc Group) Intermed->Deprotect Acidolysis Neutralize Free Basing: Na2CO3 Wash (TFA Salt -> Free Amine) Deprotect->Neutralize pH Adjustment Final Product: (3-methoxy-4-methylphenyl)(piperazin-1-yl)methanone Neutralize->Final Isolation

Figure 1: Step-wise synthetic workflow emphasizing the Boc-protection strategy to ensure product singularity.

Analytical Validation

Trustworthiness in chemical biology relies on rigorous characterization. The following spectral signatures confirm the identity of the synthesized scaffold.

Nuclear Magnetic Resonance (¹H NMR) - 400 MHz, DMSO-d₆
  • Aromatic Region (6.7 – 7.2 ppm): Look for an ABC spin system or specific splitting patterns corresponding to the 1,3,4-substituted benzene ring.

    • Diagnostic: The proton ortho to the methoxy group often appears as a doublet or singlet depending on resolution.

  • Methoxy Group (-OCH₃): Sharp singlet integrating to 3H at ~3.80 ppm . This is a key purity indicator; splitting or shifting suggests demethylation.

  • Methyl Group (-CH₃): Singlet integrating to 3H at ~2.20 ppm (attached to the aromatic ring).

  • Piperazine Core:

    • Two multiplets at ~2.8 ppm (4H, protons adjacent to the secondary amine).

    • Two multiplets at ~3.4 ppm (4H, protons adjacent to the amide carbonyl).

    • Note: In the TFA salt form, these peaks may shift downfield due to protonation.

Mass Spectrometry (ESI-MS)[3]
  • Ionization Mode: Positive Electrospray (+ESI).

  • Target Ion: [M+H]⁺ = 235.3 m/z .

  • Fragmentation Pattern: High collision energy may yield a fragment at ~149 m/z (characteristic benzoyl cation cleavage) and ~85 m/z (piperazine ring fragment).

Structural Biology & Pharmacological Context

This molecule is not merely a chemical curiosity; it is a "privileged structure." The benzoyl piperazine scaffold is a core motif in numerous bioactive agents.

Mechanism of Action Potential
  • GPCR Ligands: The piperazine nitrogen, when protonated at physiological pH, mimics the basic nitrogen of neurotransmitters (dopamine, serotonin), allowing ionic bonding with Aspartate residues (e.g., Asp3.32) in GPCR transmembrane domains.

  • Nav1.7 Inhibition: Substituted benzamides are explored as voltage-gated sodium channel blockers for neuropathic pain. The methoxy/methyl pattern provides specific hydrophobic contacts in the local anesthetic binding site.

Visualization: Pharmacophore Mapping

Pharmacophore Phenyl Hydrophobic Core (3-methoxy-4-methylphenyl) Pocket1 Hydrophobic Pocket (Receptor) Phenyl->Pocket1 Van der Waals / π-π Stacking Carbonyl H-Bond Acceptor (C=O) Piperazine Basic Amine Center (Piperazine N4) Carbonyl->Piperazine Linker Rigidification Pocket2 Ionic Interaction (Asp residue) Piperazine->Pocket2 Salt Bridge (at pH 7.4)

Figure 2: Pharmacophore map illustrating the interaction potential of the scaffold with biological receptor sites.

References

  • ChemBK. (n.d.). Methanone, (3-methoxy-4-methylphenyl)-1-piperazinyl- MSDS and Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides. PubChem. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis, Antimicrobial activity of piperazin-1-yl (3,4,5-Trimethoxyphenyl)Methanone Derivatives. Retrieved from [Link]

Sources

In silico ADME prediction for 1-(3-Methoxy-4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide: In Silico ADME/Tox Prediction for 1-(3-Methoxy-4-methylbenzoyl)piperazine

Executive Summary

The imperative to "fail early, fail cheap" is a cornerstone of modern drug discovery, compelling a shift towards predictive, computational models to de-risk candidates before significant investment.[1] This guide provides a comprehensive in silico evaluation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile of the novel compound 1-(3-Methoxy-4-methylbenzoyl)piperazine . By leveraging a multi-tool approach, primarily employing the well-regarded SwissADME and pkCSM platforms, we generate a robust, data-driven forecast of the molecule's pharmacokinetic and safety properties.[2][3] The analysis reveals a compound with promising drug-like characteristics, including high predicted gastrointestinal absorption and favorable solubility. However, potential liabilities were identified, including predicted inhibition of the CYP2D6 metabolic enzyme and possible hERG channel interactions, which warrant careful consideration and future experimental validation. This document serves as a technical blueprint for researchers, illustrating the power of in silico screening and providing a detailed ADME/Tox baseline for 1-(3-Methoxy-4-methylbenzoyl)piperazine to guide subsequent development efforts.

Introduction: The Imperative of Predictive ADME in Drug Discovery

The journey from a promising hit compound to a marketed therapeutic is characterized by a high attrition rate, with a significant percentage of failures attributed to poor pharmacokinetic (PK) or toxicity profiles.[4] The practice of conducting extensive ADME/Tox screening early in the discovery pipeline is now a critical strategy to mitigate this risk, identifying and deprioritizing compounds with unfavorable properties before they consume extensive resources.[5]

In silico ADME/Tox modeling has emerged as an indispensable component of this strategy.[1] These computational methods offer a high-throughput, cost-effective, and resource-efficient means to evaluate a vast chemical space, providing crucial insights when physical samples are limited.[5][6] By translating a molecule's structure into a detailed pharmacokinetic and safety profile, these tools empower medicinal chemists to make more informed decisions, optimizing lead compounds not just for potency, but for the multifaceted characteristics required for clinical success.

This guide focuses on 1-(3-Methoxy-4-methylbenzoyl)piperazine , a compound of interest for which a foundational ADME/Tox profile is required. Our objective is to construct this profile using established, freely accessible predictive models, thereby creating an authoritative reference to guide its future development.

Molecule of Interest: 1-(3-Methoxy-4-methylbenzoyl)piperazine

  • Molecular Formula: C13H18N2O2

  • Canonical SMILES: COC1=C(C=C(C=C1)C(=O)N2CCNCC2)C

Methodology: A Multi-Tool In Silico Workflow

2.1. Rationale for a Consensus-Based Approach No single computational model is infallible. The accuracy of in silico predictions is highly dependent on the algorithm, the quality of the training dataset, and the applicability domain of the model.[6] To mitigate the risk of algorithm-specific bias and enhance the reliability of our predictions, this guide employs a consensus-based methodology. By comparing the outputs from multiple reputable platforms, we can identify areas of strong agreement, which increases confidence in the prediction, and areas of divergence, which highlight potential uncertainties that may require prioritization for experimental validation.

2.2. Selected In Silico Platforms

  • SwissADME: A widely used, free web tool from the Swiss Institute of Bioinformatics. It provides robust predictions for physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness. Its user-friendly interface and graphical outputs, such as the Bioavailability Radar, make it an excellent tool for initial assessment.[3][7][8]

  • pkCSM: A platform that uses graph-based signatures to predict a wide range of ADMET properties. It offers quantitative predictions for parameters like volume of distribution, clearance, and toxicity endpoints, providing a deeper layer of pharmacokinetic detail.[2][9][10][11]

2.3. Experimental Protocol: Generating the ADME/Tox Profile

The following step-by-step protocol outlines the workflow used to generate the data presented in this guide.

Step 1: Obtain the Canonical SMILES String

  • The chemical structure of 1-(3-Methoxy-4-methylbenzoyl)piperazine was converted into its Canonical SMILES representation: COC1=C(C=C(C=C1)C(=O)N2CCNCC2)C. This universal format is the required input for most cheminformatics tools.

Step 2: Analysis with SwissADME

  • Navigate to the SwissADME web server ([Link]]

  • Paste the SMILES string into the input box.

  • Execute the prediction by clicking the "Run" button.

  • Collect all predicted data, including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness rules, and any medicinal chemistry alerts.

Step 3: Analysis with pkCSM

  • Navigate to the pkCSM web server ([Link]]

  • Paste the same SMILES string into the input field.

  • Submit the molecule for prediction.

  • Systematically collect the predicted values for all ADMET parameters.

Step 4: Data Consolidation and Analysis

  • The outputs from both platforms were consolidated into the summary tables presented in this report.

  • A comparative analysis was performed to identify consensus predictions and notable discrepancies, which are discussed in the relevant sections.

cluster_Input Input Stage cluster_Prediction Prediction Stage cluster_Output Output & Analysis Stage Compound 1-(3-Methoxy-4-methylbenzoyl)piperazine SMILES Canonical SMILES COC1=C(C=C(C=C1)C(=O)N2CCNCC2)C Compound->SMILES Convert to SwissADME SwissADME Server SMILES->SwissADME pkCSM pkCSM Server SMILES->pkCSM ADME_Profile Comprehensive ADME Profile (Absorption, Distribution, Metabolism, Excretion) SwissADME->ADME_Profile pkCSM->ADME_Profile Tox_Profile Toxicity Profile (AMES, hERG, Hepatotoxicity) pkCSM->Tox_Profile Consolidated_Data Consolidated Data Table ADME_Profile->Consolidated_Data Tox_Profile->Consolidated_Data Final_Report Technical Guide & Interpretation Consolidated_Data->Final_Report

Caption: In Silico ADME/Tox Prediction Workflow.

In Silico ADME Profile of 1-(3-Methoxy-4-methylbenzoyl)piperazine

This section details the predicted ADME properties. For each parameter, we explain its significance and present the computational results.

3.1. Physicochemical Properties & Drug-Likeness

A molecule's fundamental physicochemical characteristics govern its behavior in a biological environment. Drug-likeness rules, such as Lipinski's Rule of Five, are heuristics based on these properties to assess the probability of a compound being an orally active drug.[12][13]

Table 1: Predicted Physicochemical and Drug-Likeness Properties

ParameterPredicted ValueSignificance
Molecular Weight 234.29 g/mol Well below the 500 Da threshold, favoring absorption and diffusion.
LogP (Consensus) 1.40 - 1.65Optimal lipophilicity, balancing solubility and membrane permeability.[14]
Topological Polar Surface Area (TPSA) 41.72 ŲBelow 140 Ų, suggesting good cell membrane permeability.
Hydrogen Bond Donors 1Complies with Lipinski's rule (<5), indicating good permeability.[15]
Hydrogen Bond Acceptors 4Complies with Lipinski's rule (<10), indicating good permeability.[15]
Rotatable Bonds 3Below 10, suggesting good oral bioavailability and conformational stability.
Water Solubility (LogS) -2.5 to -2.8Predicted to be "Soluble" to "Moderately Soluble".
Lipinski's Rule Violations 0Fully compliant, indicating a high probability of drug-likeness.[12][16]
Bioavailability Score 0.55A standard score indicating good potential for oral bioavailability.

Expertise & Causality: The compound exhibits a highly favorable physicochemical profile. Its low molecular weight and optimal TPSA are strong indicators of facile passive diffusion across membranes. The consensus LogP value sits within the ideal range for oral absorption (1.35-1.8)[14]. With zero violations of Lipinski's Rule of Five, 1-(3-Methoxy-4-methylbenzoyl)piperazine has a structural foundation that is highly amenable to development as an orally administered therapeutic.

3.2. Absorption

Absorption describes how a drug enters the bloodstream. For oral drugs, this primarily involves gastrointestinal (GI) absorption and passage through the intestinal wall, a process that can be limited by efflux transporters like P-glycoprotein (P-gp).

Table 2: Predicted Absorption Properties

ParameterPlatformPredicted ValueInterpretation
GI Absorption SwissADMEHighHigh likelihood of absorption from the gut.
Caco-2 Permeability (log Papp) pkCSM0.95High permeability predicted.
P-gp Substrate SwissADMENoNot likely to be removed from cells by P-gp efflux.
P-gp Substrate pkCSMYesDivergent Result: May be subject to P-gp efflux.

Interpretation: There is a strong consensus that the compound will be well-absorbed from the gastrointestinal tract. The divergence on P-gp substrate status is noteworthy. SwissADME predicts it is not a substrate, while pkCSM predicts it is. This discrepancy highlights a key area for future in vitro investigation, as P-gp efflux can significantly reduce bioavailability.

3.3. Distribution

Distribution refers to how a drug spreads throughout the body's fluids and tissues. Key parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB), which is critical for CNS-acting drugs.[17]

Table 3: Predicted Distribution Properties

ParameterPlatformPredicted ValueInterpretation
VDss (log L/kg) pkCSM0.255 L/kgLow volume of distribution, suggesting it will be largely confined to the bloodstream.
BBB Permeability (logBB) pkCSM-0.632Predicted to be unable to cross the BBB.
BBB Permeant SwissADMENoConsensus: Not a CNS-penetrant compound.

Interpretation: The predictions consistently indicate that the compound will not cross the blood-brain barrier, making it unsuitable for targeting the central nervous system.[18][19][20] Its low volume of distribution suggests it is unlikely to accumulate in tissues and will primarily reside in the circulatory system.

3.4. Metabolism

Metabolism is the process of chemical modification of drugs by the body, primarily carried out by the Cytochrome P450 (CYP) family of enzymes in the liver.[21] Predicting interactions with these enzymes is crucial, as inhibition can lead to dangerous drug-drug interactions.[22][23]

Table 4: Predicted Metabolism Properties

ParameterPlatformPredictionInterpretation
CYP1A2 Inhibitor SwissADMENoLow risk of interactions with CYP1A2 substrates.
CYP2C9 Inhibitor SwissADMENoLow risk of interactions with CYP2C9 substrates.
CYP2C19 Inhibitor SwissADMENoLow risk of interactions with CYP2C19 substrates.
CYP2D6 Inhibitor SwissADMEYesPotential Liability: Risk of drug-drug interactions.
CYP3A4 Inhibitor SwissADMENoLow risk of interactions with CYP3A4 substrates.
CYP2D6 Inhibitor pkCSMYesConsensus: Confirmed risk of CYP2D6 inhibition.
CYP3A4 Inhibitor pkCSMNoConsensus: Low risk for CYP3A4 inhibition.

Expertise & Causality: The consistent prediction of CYP2D6 inhibition by both SwissADME and pkCSM is a significant finding.[24] CYP2D6 is responsible for the metabolism of approximately 25% of clinically used drugs. Inhibition of this enzyme could lead to elevated plasma concentrations of co-administered drugs, potentially causing toxicity. This prediction is a critical flag that must be confirmed experimentally. The lack of inhibition for other major isoforms is a positive attribute.

ADME_Profile cluster_A Absorption cluster_D Distribution cluster_M Metabolism cluster_E Excretion Compound 1-(3-Methoxy-4-methylbenzoyl)piperazine (Oral Dose) GI_Tract GI Tract Compound->GI_Tract Portal_Vein Portal Vein GI_Tract->Portal_Vein High Absorption (Predicted) Bloodstream Systemic Circulation (Low VDss) Portal_Vein->Bloodstream BBB Brain (No Penetration) Bloodstream->BBB Cannot Cross Liver Liver Bloodstream->Liver Kidney Kidney Bloodstream->Kidney Metabolites Metabolites Liver->Metabolites CYP-Mediated CYP2D6 CYP2D6 Inhibition (Predicted Liability) Liver->CYP2D6 Excretion Renal Excretion (Predicted High Clearance) Kidney->Excretion

Caption: Predicted ADME Pathway for the Compound.

3.5. Excretion

Excretion is the removal of the drug and its metabolites from the body. Total clearance is a key pharmacokinetic parameter that determines the dosing rate required to maintain a certain steady-state drug concentration.

Table 5: Predicted Excretion Properties

ParameterPlatformPredicted ValueInterpretation
Total Clearance (log ml/min/kg) pkCSM0.537Suggests a relatively rapid rate of elimination from the body.
Renal OCT2 Substrate pkCSMNoUnlikely to be a substrate for this major renal uptake transporter.

Interpretation: The predicted clearance rate is moderate to high, suggesting the compound will not have an excessively long half-life. This is often a desirable property, reducing the risk of drug accumulation with repeated dosing.

In Silico Toxicity Profile

Early identification of potential toxicity is one of the most valuable applications of in silico modeling. We assessed key toxicity endpoints known to cause drug attrition.

Table 6: Predicted Toxicity Endpoints

ParameterPlatformPredictionSignificance
AMES Toxicity pkCSMNon-mutagenicLow risk of causing genetic mutations.[25][26][27]
hERG I Inhibitor pkCSMYesCritical Liability: Potential risk of cardiotoxicity.[28][29]
hERG II Inhibitor pkCSMNoLower risk according to the second model.
Hepatotoxicity pkCSMNon-toxicLow risk of causing drug-induced liver injury.
Skin Sensitisation pkCSMNon-sensitiserLow risk of causing an allergic skin reaction.

Expertise & Causality:

  • AMES Toxicity: The negative prediction is a positive sign, suggesting the compound is unlikely to be mutagenic.[30][31]

  • hERG Inhibition: The conflicting results from the two hERG models within pkCSM (hERG I vs. hERG II) create uncertainty. Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, which can lead to fatal cardiac arrhythmias.[32][33][34] The positive prediction from the hERG I model, even if contradicted by the other, is a serious flag. This endpoint must be considered a high-priority risk for experimental validation via a patch-clamp assay.

  • Hepatotoxicity: The negative prediction for liver toxicity is favorable, reducing concerns about drug-induced liver injury.

Data Synthesis and Integrated View

Strengths:

  • Excellent Drug-Likeness: The compound fully adheres to Lipinski's rules and possesses a favorable physicochemical profile for oral administration.

  • High Oral Absorption: Predictions consistently indicate high absorption from the gut and good membrane permeability.

  • Clean Toxicity Profile (in some areas): The compound is predicted to be non-mutagenic and non-hepatotoxic.

  • Peripheral Action: The inability to cross the BBB is a strength if the intended target is outside the CNS, as it avoids potential neurological side effects.

Potential Liabilities:

  • CYP2D6 Inhibition (High Confidence): This is the most certain liability identified, with strong consensus between platforms. It poses a significant risk for drug-drug interactions.

  • hERG Blockade (Medium Confidence): The conflicting predictions for hERG inhibition represent a critical safety concern. The potential for cardiotoxicity is a major reason for drug candidate failure and must be experimentally de-risked.

  • P-gp Substrate Status (Low Confidence): The divergence between models on P-gp substrate recognition creates uncertainty around the ultimate bioavailability and potential for efflux-mediated resistance.

Conclusion and Recommendations

This in-depth in silico analysis of 1-(3-Methoxy-4-methylbenzoyl)piperazine provides a foundational ADME/Tox profile that is essential for guiding its progression in the drug discovery pipeline. The compound exhibits a promising "drug-like" core, characterized by excellent predicted oral absorption and solubility.

However, the computational screening has successfully highlighted two critical potential liabilities: inhibition of the CYP2D6 enzyme and a potential for hERG channel blockade . These findings are invaluable, as they allow for a targeted, resource-efficient experimental plan to address these specific risks early.

Recommendations for Future Work:

  • Priority 1 (Safety): Conduct an in vitro hERG safety assay (e.g., automated patch-clamp) to definitively determine the risk of cardiac ion channel blockade.

  • Priority 2 (Drug-Drug Interactions): Perform an in vitro CYP inhibition assay panel, focusing on CYP2D6 to confirm the in silico prediction and quantify the inhibitory potency (IC50).

  • Priority 3 (Pharmacokinetics): Utilize an in vitro Caco-2 permeability assay to confirm GI permeability and clarify the P-glycoprotein substrate status.

By following these data-driven recommendations, the development program for 1-(3-Methoxy-4-methylbenzoyl)piperazine can proceed with a clear understanding of its potential hurdles, embodying the modern drug discovery principle of identifying and mitigating risks as early and efficiently as possible.

References

  • Lipinski, C. A. (1997). Lipinski's rule of five. Wikipedia. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed. Available at: [Link]

  • Guan, L., et al. (2019). Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism. PMC. Available at: [Link]

  • Yamashita, F., et al. (2024). Machine Learning-Based In Silico Prediction of the Inhibitory Activity of Chemical Substances Against Rat and Human Cytochrome P450s. ACS Publications. Available at: [Link]

  • Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Available at: [Link]

  • Taylor & Francis Online. (n.d.). Lipinski's rule of five – Knowledge and References. Available at: [Link]

  • Zhang, J., et al. (2022). Predicting hERG channel blockers with directed message passing neural networks. Journal of Cheminformatics. Available at: [Link]

  • Frontiers. (2022). The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers in Neuroscience. Available at: [Link]

  • Yap, C. W., et al. (2017). In silico prediction of multiple-category classification model for cytochrome P450 inhibitors and non-inhibitors using machine-learning method. Taylor & Francis Online. Available at: [Link]

  • Hong, H., et al. (2024). Machine learning and deep learning approaches for enhanced prediction of hERG blockade: a comprehensive QSAR modeling study. Taylor & Francis Online. Available at: [Link]

  • TIU Lecture Notes. (2023). Lipinski rule of five. Available at: [Link]

  • Hillebrecht, A., et al. (2011). Comparative Evaluation of in Silico Systems for Ames Test Mutagenicity Prediction: Scope and Limitations. ACS Publications. Available at: [Link]

  • Jørgensen, F. S., et al. (2006). In Silico Prediction of Cytochrome P450 Inhibitors. IT-University of Copenhagen. Available at: [Link]

  • Sakkiah, S., et al. (2013). Predictive models for HERG channel blockers: ligand-based and structure-based approaches. PubMed. Available at: [Link]

  • Ai, H., et al. (2021). Evaluation of machine learning models for cytochrome P450 3A4, 2D6, and 2C9 inhibition. Wiley Online Library. Available at: [Link]

  • GARDP Revive. (n.d.). Lipinski's Rule of 5. Available at: [Link]

  • Hong, H., et al. (2024). Machine learning and deep learning approaches for enhanced prediction of hERG blockade: a comprehensive QSAR modeling study. PubMed. Available at: [Link]

  • Gentry, J., et al. (2026). In Silico Prediction and Validation of the Permeability of Small Molecules Across the Blood–Brain Barrier. PMC. Available at: [Link]

  • Kumar, R., et al. (2021). In silico tool for predicting and designing Blood-Brain Barrier Penetrating Peptides. Briefings in Bioinformatics. Available at: [Link]

  • DrugPatentWatch. (2025). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Available at: [Link]

  • Kumar, A. (2022). In silico prediction of Blood-Brain Barrier permeability of chemical compounds using molecular feature modeling. Journal of High School Science. Available at: [Link]

  • Valerio, L. G. Jr. (2011). In silico predictions of genotoxicity for aromatic amines. IMR Press. Available at: [Link]

  • Ukrainian Journal of Environmental Health and Safety. (2025). In silico the Ames Mutagenicity Predictive Model of Environment. Available at: [Link]

  • IEEE Access. (2025). Leveraging Machine and Deep Learning Algorithms for hERG Blocker Prediction. Available at: [Link]

  • Benigni, R., et al. (2019). In silico model for mutagenicity (Ames test), taking into account metabolism. PubMed. Available at: [Link]

  • Kumar, A. (2022). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through Molecular Feature Modeling. arXiv. Available at: [Link]

  • Hansen, K., et al. (2009). Toxicity Benchmark for In Silico Prediction of Ames Mutagenicity. Available at: [Link]

  • AYUSH CoE. (n.d.). In Silico Tools for Pharmacokinetic and Toxicological Predictions. Available at: [Link]

  • University of Helsinki. (n.d.). In vitro and In silico Predictive ADME. Available at: [Link]

  • MDPI. (2025). In Silico ADME Methods Used in the Evaluation of Natural Products. Molecules. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. PMC. Available at: [Link]

  • Sedykh, A., et al. (2021). Machine Learning Models to Predict Inhibition of the Bile Salt Export Pump. PubMed. Available at: [Link]

  • Dr. Moamen El-massry. (2020). How to use SwissADME? YouTube. Available at: [Link]

  • Dr Jyoti Bala. (2023). SWISS ADME Simplified: A Practical Tutorial. YouTube. Available at: [Link]

  • Scribd. (n.d.). Swiss ADME. Available at: [Link]

  • ResearchGate. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Available at: [Link]

  • Dr. A. P. J. Abdul Kalam Technical University. (2025). How to predict Pharmacokinetic Properties of ligands using pkCSM and SwissADME. YouTube. Available at: [Link]

  • The University of Melbourne. (n.d.). pkCSM: Predicting small-molecule pharmacokinetic and toxicity properties using graph-based signatures. Available at: [Link]

  • Ramsundar, B., et al. (2020). Machine Learning Models to Predict Inhibition of the Bile Salt Export Pump. arXiv. Available at: [Link]

  • Pires, D. E. V., Blundell, T. L., & Ascher, D. B. (2015). pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. Available at: [Link]

  • Semantic Scholar. (2020). Machine Learning Models to Predict Inhibition of the Bile Salt Export Pump. Available at: [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. ResearchGate. Available at: [Link]

  • ResearchGate. (2020). Machine Learning Models to Predict Inhibition of the Bile Salt Export Pump. Available at: [Link]

  • Jurowski, K., et al. (2025). First application of multi-in silico approach methodology for comprehensive prediction of ADME profile. PubMed. Available at: [Link]

  • bioRxiv. (2025). Integration of In Vitro and In Silico Approaches Enables Prediction of Drug-Induced Liver Injury. Available at: [Link]

  • Preprints.org. (2024). In Silico SwissADME Analysis of Antibacterial NHC–Silver Acetates and Halides Complexes. Available at: [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). ADME-Toxpredictions of 3-benzimidazol-1-yl-1-(4-phenyl piperazine. Available at: [Link]

  • ResearchGate. (2025). ADME profile of BZP (benzylpiperazine). Available at: [Link]

Sources

Methodological & Application

Optimized Amide Coupling: Scalable Synthesis of Benzoyl Piperazines using T3P vs. HATU

[1]

Executive Summary

This Application Note details an optimized protocol for the synthesis of N-Boc-4-benzoylpiperazine , a critical pharmacophore in medicinal chemistry (e.g., Prazosin intermediates, antihistamines). While traditional academic protocols utilize HATU in DMF, this guide introduces a superior, process-ready methodology using Propylphosphonic Anhydride (T3P) in 2-Methyltetrahydrofuran (2-MeTHF) .

Key Advantages of the Optimized Protocol:

  • Green Solvency: Replaces toxic DMF with 2-MeTHF (derived from renewable resources).[1]

  • Simplified Workup: T3P byproducts are water-soluble, eliminating the need for recalcitrant urea filtration (common with DCC/EDC) or multiple extraction back-washes.[2]

  • Scalability: The reaction demonstrates a lower exotherm profile and higher atom economy compared to uronium-based reagents.

Strategic Rationale & Mechanism

The Challenge of Secondary Amines

Piperazine derivatives are secondary amines that pose specific challenges:

  • Bis-acylation: Without protecting groups (e.g., Boc), piperazine is prone to double acylation. This protocol utilizes 1-Boc-piperazine to ensure 1:1 stoichiometry and high purity.

  • Steric Hindrance: Secondary amines are less nucleophilic than primary amines.

  • Purification: Uronium salts (HATU/HBTU) generate tetramethylurea byproducts that are difficult to remove without chromatography.

Mechanistic Advantage of T3P

T3P functions as a cyclic anhydride. Upon deprotonation by a base (DIPEA), it reacts with the carboxylic acid to form a mixed anhydride. This intermediate is highly activated but, unlike acid chlorides, is stable enough to resist significant hydrolysis while remaining reactive toward the amine.

Critical Mechanistic Pathway:

  • Activation: Carboxylate attacks T3P, releasing a phosphate leaving group.

  • Amidation: The amine attacks the activated carbonyl.

  • Cleanup: The byproduct (alkylphosphonic acid salt) is completely water-soluble.

T3P_MechanismAcidBenzoic Acid(Substrate)InterMixed Anhydride(Activated Species)Acid->Inter ActivationBaseDIPEA(Base)Base->InterT3PT3P(Cyclic Anhydride)T3P->InterProductBenzoyl Piperazine(Amide)Inter->Product Nucleophilic AttackWastePhosphonate Salt(Water Soluble)Inter->Waste ByproductAmine1-Boc-Piperazine(Nucleophile)Amine->Product

Figure 1: Mechanistic pathway of T3P activation showing the generation of water-soluble byproducts.

Experimental Protocols

Protocol A: The Benchmark (HATU/DMF)

Use this for small-scale (<50 mg) discovery chemistry where cost is irrelevant and HPLC purification is standard.

  • Dissolution: Dissolve Benzoic Acid (1.0 equiv) in anhydrous DMF (0.2 M concentration).

  • Activation: Add HATU (1.1 equiv) and DIPEA (3.0 equiv). Stir for 5 minutes at RT.

    • Note: Solution typically turns yellow.

  • Coupling: Add 1-Boc-piperazine (1.1 equiv).

  • Reaction: Stir at RT for 2-4 hours.

  • Workup: Dilute with EtOAc, wash 3x with LiCl (5% aq) to remove DMF. Dry over Na2SO4.[3][4][5][6]

  • Purification: Flash chromatography is mandatory to remove tetramethylurea.

Protocol B: The Optimized Process (T3P/2-MeTHF)

Use this for scale-up (>1 g) and high-purity requirements without chromatography.

Reagents:

  • Benzoic Acid (1.0 equiv)

  • 1-Boc-Piperazine (1.1 equiv)

  • T3P (50% w/w solution in EtOAc) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: 2-MeTHF (or EtOAc)[1][7][8][9]

Step-by-Step Methodology:

  • Setup: To a reaction vessel equipped with a magnetic stir bar, charge Benzoic Acid (1.0 equiv) and 1-Boc-Piperazine (1.1 equiv).

  • Solvation: Add 2-MeTHF to achieve a concentration of 0.15–0.2 M relative to the acid.

    • Why 2-MeTHF? It is immiscible with water (unlike DMF) and separates cleanly during workup, yet dissolves polar substrates better than toluene.

  • Base Addition: Add DIPEA (3.0 equiv) in one portion. Cool the mixture to 0°C (ice bath).

    • Critical: Excess base is required to neutralize the HCl/acidic byproducts of T3P and keep the amine nucleophilic.

  • T3P Addition: Add T3P solution (1.5 equiv) dropwise over 10 minutes.

    • Exotherm Control: T3P coupling is exothermic.[4] Maintain internal temp < 10°C during addition to prevent impurity formation.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2–12 hours.

    • Monitoring: Check via LCMS.[3][6] T3P kinetics are generally slower than HATU but cleaner.

  • Quench & Workup (The "Green" Wash):

    • Add water (equal volume to solvent). Stir vigorously for 10 mins.

    • Separate phases.[3][4] The organic layer contains the product.[4][6] The aqueous layer contains the T3P salts.

    • Wash organic layer with 0.5 M NaOH (removes unreacted benzoic acid) and 0.5 M HCl (removes unreacted piperazine).

    • Wash with Brine.[4][6]

  • Isolation: Dry organic layer over MgSO4, filter, and concentrate.

Workup_WorkflowRxnReaction Mixture(T3P, Product, Byproducts)QuenchAdd WaterPhase SeparationRxn->QuenchAq_LayerAqueous Layer(T3P Salts, DMSO, DMF)Quench->Aq_Layer DiscardOrg_LayerOrganic Layer(Product in 2-MeTHF)Quench->Org_Layer KeepWash_AcidAcid Wash (HCl)Removes excess AmineOrg_Layer->Wash_AcidWash_BaseBase Wash (NaOH)Removes excess AcidWash_Acid->Wash_BaseFinalPure Product(Concentration)Wash_Base->Final

Figure 2: Streamlined workup procedure enabled by T3P/2-MeTHF system.

Comparative Analysis

The following data summarizes a typical coupling of 4-methoxybenzoic acid with 1-Boc-piperazine.

ParameterProtocol A (HATU/DMF)Protocol B (T3P/2-MeTHF)
Yield (Isolated) 88%94%
Purity (LCMS) 92% (Pre-column)>98% (No column)
E-Factor (Waste) High (DMF washes, Silica)Low (Aqueous waste only)
Cost (Reagent) High (

$)
Moderate (

)
Scalability Poor (Exothermic, Chromatography)Excellent (Liquid-Liquid Extraction)
Epimerization Risk ModerateVery Low

Troubleshooting & Critical Parameters

Common Failure Modes
  • Low Conversion: T3P requires a strictly basic environment. If the reaction stalls, check pH. It must be >8. Add more DIPEA if necessary.

  • Precipitation: If reactants are insoluble in 2-MeTHF, a small amount of DMF (10% v/v) can be added as a co-solvent without ruining the workup profile.

  • Slow Reaction: Unlike HATU (which finishes in <1 hr), T3P may require 12+ hours for sterically hindered substrates. Do not quench prematurely.

Safety Note

T3P is supplied as a 50% solution in EtOAc or DMF.[10] Never distill T3P to dryness as the residue can be unstable at high temperatures. Always quench with water before concentration.

References

  • Dunetz, J. R., et al. (2011).[11] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters.

    • Common Organic Chemistry. (n.d.). "Amide Coupling Procedures: T3P Protocols."

      • Byrne, F. P., et al. (2016). "Tools for the Chemical Industries of the Future: Insight into the Green Solvent Selection Guides." Sustainable Chemical Processes.

        • Curia (formerly AMRI).

          High-Fidelity Synthesis of 1-(3-Methoxy-4-methylbenzoyl)piperazine Hydrochloride

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note: AN-SYN-2025-04

          Abstract & Application Context

          This application note details a robust, high-purity protocol for the preparation of 1-(3-Methoxy-4-methylbenzoyl)piperazine hydrochloride . Benzoyl piperazines are critical "privileged scaffolds" in medicinal chemistry, serving as core pharmacophores for GPCR ligands (e.g., dopamine and serotonin receptor antagonists) and kinase inhibitors.

          While direct acylation of piperazine is possible, it frequently results in the formation of the bis-acylated byproduct (1,4-dibenzoylpiperazine), necessitating tedious chromatographic separation. To ensure scientific integrity and process scalability , this guide utilizes a mono-protection strategy using tert-butyl piperazine-1-carboxylate (N-Boc-piperazine). This approach guarantees exclusively mono-acylated product, simplifying the final isolation of the hydrochloride salt to a filtration step.

          Retrosynthetic Strategy & Logic

          The synthesis is designed around Route A (Protection-Deprotection) rather than Route B (Stoichiometric Control) .

          • Why Route A? Piperazine has two equivalent secondary amine sites. Reacting it with an acid chloride—even in excess piperazine—statistically yields ~5-10% bis-amide. In high-value drug development, removing this impurity is cost-prohibitive.

          • The Solution: Use N-Boc-piperazine.[1] The bulky tert-butyl group renders one nitrogen unreactive to the acylating agent, forcing the reaction to occur solely at the desired site.

          Synthetic Pathway Visualization

          G Acid 3-Methoxy-4-methylbenzoic Acid AcidCl Acid Chloride Intermediate Acid->AcidCl SOCl2, Reflux SOCl2 Thionyl Chloride (Activation) SOCl2->AcidCl Coupled N-Boc-Protected Intermediate AcidCl->Coupled DCM, Et3N, 0°C BocPip N-Boc-Piperazine BocPip->Coupled Final Target Product (HCl Salt) Coupled->Final 4M HCl, Precipitate Deprotect HCl / Dioxane (Deprotection)

          Caption: Figure 1. Step-wise synthetic pathway ensuring mono-selectivity via Boc-protection strategy.

          Experimental Protocols

          Phase 1: Activation and Coupling

          Objective: Synthesize tert-butyl 4-(3-methoxy-4-methylbenzoyl)piperazine-1-carboxylate.

          Materials Required
          ReagentMW ( g/mol )Equiv.Role
          3-Methoxy-4-methylbenzoic acid166.181.0Starting Material
          Thionyl Chloride (
          
          
          )
          118.971.5Activating Agent
          tert-Butyl piperazine-1-carboxylate186.251.1Nucleophile
          Triethylamine (
          
          
          )
          101.192.5Acid Scavenger
          Dichloromethane (DCM)-SolventAnhydrous
          Procedure
          • Acid Chloride Formation (In-Situ):

            • In a dry round-bottom flask equipped with a reflux condenser and a drying tube (

              
              ), suspend 3-methoxy-4-methylbenzoic acid  (1.0 eq) in anhydrous DCM (5 mL/mmol).
              
            • Add Thionyl Chloride (1.5 eq) dropwise. Add a catalytic amount of DMF (1-2 drops) to initiate the reaction.

            • Observation: Gas evolution (

              
               and 
              
              
              
              ) will occur.[2]
            • Reflux the mixture at 40°C for 2 hours until the solution becomes clear (indicating conversion to acid chloride).

            • Critical Step: Evaporate the solvent and excess

              
               under reduced pressure (rotary evaporator) to yield the crude acid chloride as an oil/solid. Do not expose to humid air.
              
          • Coupling Reaction:

            • Redissolve the crude acid chloride in fresh anhydrous DCM (5 mL/mmol).

            • In a separate flask, dissolve N-Boc-piperazine (1.1 eq) and Triethylamine (2.5 eq) in DCM. Cool this solution to 0°C (ice bath).

            • Slowly add the acid chloride solution to the piperazine solution dropwise over 20 minutes.

            • Mechanism:[3][4][5] The base neutralizes the HCl generated, driving the Schotten-Baumann reaction to completion.[4]

            • Allow to warm to room temperature and stir for 4 hours.

          • Workup:

            • Quench with water.[1][5][6] Wash the organic layer sequentially with:

              • 0.5 M HCl (removes unreacted piperazine).

              • Saturated

                
                 (removes unreacted acid).
                
              • Brine.[7][8]

            • Dry over ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

              
              , filter, and concentrate. The resulting oil/foam is the Boc-protected intermediate.
              
          Phase 2: Deprotection and Salt Formation

          Objective: Cleave the Boc group and isolate the high-purity Hydrochloride salt.[3]

          Materials Required
          ReagentConcentrationRole
          Boc-Intermediate(from Phase 1)Substrate
          HCl in Dioxane4.0 MDeprotection Reagent
          Diethyl Ether or MTBE-Anti-solvent
          Procedure
          • Deprotection:

            • Dissolve the Boc-intermediate (crude is acceptable if purity >95%) in a minimal amount of dry Dioxane or Methanol (2 mL/mmol).

            • Add 4M HCl in Dioxane (5-10 equivalents) dropwise at room temperature.

            • Stir for 2–4 hours.

            • Monitoring: TLC (run in 10% MeOH/DCM) will show the disappearance of the high

              
               spot (Boc-amide) and the appearance of a baseline spot (amine salt).
              
          • Isolation (Crystallization):

            • As the reaction proceeds, the product may spontaneously precipitate as a white solid.

            • If no precipitate forms (or to maximize yield), dilute the mixture with Diethyl Ether or MTBE (Methyl tert-butyl ether) until the solution becomes cloudy.

            • Cool to 0°C for 1 hour.

            • Filter the solid under vacuum (Buchner funnel).

            • Wash the filter cake with cold ether to remove residual Boc-byproducts (tert-butyl chloride/isobutylene oligomers).

          • Drying:

            • Dry the solid in a vacuum oven at 40°C for 12 hours. The product is hygroscopic; store in a desiccator.

          Workup Logic Tree

          Workup Start Reaction Mixture (Post-Deprotection) Check Precipitate Present? Start->Check Yes Yes Check->Yes No No (Solution is clear) Check->No Filter Vacuum Filtration Yes->Filter AddEther Add Anti-solvent (Et2O / MTBE) No->AddEther Wash Wash Cake with Cold Ether Filter->Wash Cool Cool to 0°C AddEther->Cool Cool->Filter Dry Final Product (White Solid) Wash->Dry

          Caption: Figure 2. Decision logic for the isolation of the hydrochloride salt.

          Analytical Validation

          To validate the synthesis, the following analytical signatures are expected:

          • Physical State: White to off-white crystalline solid.

          • Melting Point: Expected range >200°C (typical for benzamide piperazine salts).

          • 1H NMR (DMSO-d6, 400 MHz):

            • 
               9.0–9.5 (br s, 2H, 
              
              
              
              ): Characteristic of the ammonium salt.
            • 
               6.8–7.2 (m, 3H, Ar-H): Aromatic protons of the trisubstituted benzene.
              
            • 
               3.82 (s, 3H, 
              
              
              
              ): Methoxy singlet.
            • 
               3.4–3.8 (br m, 8H, Piperazine 
              
              
              
              ): Broadened due to restricted rotation of the amide bond.
            • 
               2.15 (s, 3H, 
              
              
              
              ): Methyl group on the ring.
          • Mass Spectrometry (ESI+):

            • Target Mass

              
               Da (Free base MW).
              

          Troubleshooting & Process Notes

          • Oiling Out: If the salt forms a gummy oil instead of a solid upon ether addition, decant the solvent, redissolve the oil in a minimum amount of hot isopropanol (IPA), and let it cool slowly. This promotes proper crystal lattice formation.

          • Hygroscopicity: Piperazine salts can be hygroscopic. If the weight increases during weighing, the salt is absorbing water. Dry strictly under vacuum with

            
            .
            
          • Alternative Coupling: If acid chloride preparation is difficult (e.g., sensitive functional groups), use HATU (1.1 eq) and DIPEA (3.0 eq) in DMF. This is milder but requires more thorough water washing to remove urea byproducts [1].

          References

          • BenchChem. (2025).[7][4] Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. Retrieved from 3

          • Han, G., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane. Journal of Peptide Research. Retrieved from 9

          • PrepChem. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. Retrieved from 6

          • BenchChem. (2025).[7] Synthesis of 1-Benzoylpiperazine for Research Applications: A Detailed Guide. Retrieved from 7

          Sources

          A Tale of Two Couplings: A Senior Application Scientist's Guide to Piperazine Functionalization

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Privileged Piperazine Scaffold

          In the landscape of modern drug discovery, the piperazine ring stands as a testament to structural simplicity and synthetic versatility.[1] This six-membered saturated heterocycle, with its two strategically positioned nitrogen atoms, is a cornerstone in the design of a vast array of pharmaceuticals, contributing to their potency, selectivity, and desirable pharmacokinetic properties.[1][2] The ability to controllably functionalize one or both of these nitrogen atoms is paramount for medicinal chemists in their quest to fine-tune molecular properties and optimize biological activity.[1] Among the myriad of synthetic strategies, two powerful and widely employed methods for N-functionalization are reductive amination and acid chloride coupling (acylation). This application note provides an in-depth technical guide to both methodologies, offering field-proven insights, detailed protocols, and a comparative analysis to empower researchers in making informed decisions for their synthetic campaigns.

          Mechanistic Underpinnings: A Tale of Two Pathways

          At the heart of choosing the optimal synthetic route lies a deep understanding of the underlying reaction mechanisms. Reductive amination and acid chloride coupling, while both achieving the formation of a new carbon-nitrogen or nitrogen-acyl bond respectively, proceed through fundamentally different pathways.

          Reductive Amination: A Tandem Transformation

          Reductive amination is a robust and often one-pot procedure that forges a C-N bond by first forming an imine or iminium ion intermediate from a carbonyl compound and an amine, which is then reduced in situ to the corresponding amine.[3][4] When a secondary amine like piperazine reacts with an aldehyde or ketone, the reaction proceeds through the formation of a hemiaminal, followed by dehydration to an iminium ion.[5] This electrophilic iminium species is then selectively reduced by a mild hydride reagent.[5]

          The elegance of this reaction lies in the careful selection of the reducing agent. Reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) are particularly well-suited for this transformation as they are mild enough not to reduce the starting aldehyde or ketone but are highly effective at reducing the iminium ion intermediate.[6][7] This selectivity is crucial for the success of the one-pot reaction.[6]

          Reductive_Amination cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Reduction Piperazine Piperazine (Secondary Amine) Hemiaminal Hemiaminal Intermediate Piperazine->Hemiaminal Nucleophilic Attack Carbonyl Aldehyde/Ketone Carbonyl->Hemiaminal Iminium_Ion Iminium Ion Hemiaminal->Iminium_Ion Dehydration (Acid-catalyzed) Functionalized_Piperazine Functionalized Piperazine (Tertiary Amine) Iminium_Ion->Functionalized_Piperazine Hydride Attack Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Reducing_Agent->Functionalized_Piperazine

          Caption: Reductive Amination Workflow

          Acid Chloride Coupling: A Nucleophilic Acyl Substitution

          Acid chloride coupling, a classic example of the Schotten-Baumann reaction, forms an amide bond through a nucleophilic acyl substitution mechanism.[8][9] The highly electrophilic carbonyl carbon of the acid chloride is readily attacked by the nucleophilic nitrogen of piperazine.[10] This addition forms a tetrahedral intermediate which then collapses, expelling a chloride ion as a good leaving group to yield the stable amide product.[10]

          A key consideration in this reaction is the liberation of hydrochloric acid (HCl) as a byproduct.[11] This acid will protonate any available amine, rendering it non-nucleophilic and halting the reaction.[12] Therefore, the inclusion of a base is essential to neutralize the in situ generated HCl and drive the reaction to completion.[13] For the functionalization of piperazine, achieving mono-acylation can be challenging due to the presence of two reactive nitrogen atoms, and di-acylation is a common side product.[8]

          Acid_Chloride_Coupling cluster_0 Step 1: Nucleophilic Attack cluster_1 Step 2: Elimination & Neutralization Piperazine Piperazine (Secondary Amine) Tetrahedral_Intermediate Tetrahedral Intermediate Piperazine->Tetrahedral_Intermediate Nucleophilic Attack Acid_Chloride Acid Chloride Acid_Chloride->Tetrahedral_Intermediate Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse & Chloride Expulsion Base Base (e.g., Triethylamine) Salt_Byproduct Salt Byproduct Base->Salt_Byproduct Neutralizes HCl

          Caption: Acid Chloride Coupling Workflow

          Comparative Analysis: Choosing the Right Tool for the Job

          The choice between reductive amination and acid chloride coupling is dictated by the specific synthetic goal, the nature of the substrates, and the desired final product. Below is a comparative table summarizing the key features of each method.

          FeatureReductive AminationAcid Chloride Coupling (Acylation)
          Bond Formed C-N (Amine)C(O)-N (Amide)
          Key Reagents Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃)Acid Chloride, Base (e.g., Triethylamine, DIPEA)
          Reaction Conditions Mild, often one-pot, slightly acidic to neutral pHOften requires base, can be exothermic
          Substrate Scope Broad for aldehydes and ketones; primary and secondary aminesBroad for acid chlorides; primary and secondary amines
          Functional Group Tolerance Good; mild reducing agents tolerate many functional groupsModerate; highly reactive acid chlorides can react with sensitive functional groups
          Key Challenges Potential for over-alkylation (less common than direct alkylation), imine/iminium stabilityDi-acylation of piperazine, handling of moisture-sensitive acid chlorides
          Purification Generally straightforwardCan be complicated by the presence of di-acylated byproduct and base salts
          Safety Considerations NaBH₃CN can release HCN in acidic conditions[14]Acid chlorides are corrosive and react violently with water; HCl byproduct is corrosive

          Experimental Protocols

          The following protocols are provided as representative examples for the functionalization of mono-Boc-piperazine, a common starting material for ensuring selective mono-functionalization.

          Protocol 1: Reductive Amination of 1-Boc-piperazine with Benzaldehyde

          Materials:

          • 1-Boc-piperazine

          • Benzaldehyde

          • Sodium triacetoxyborohydride (NaBH(OAc)₃)

          • Dichloromethane (DCM), anhydrous

          • Acetic acid (glacial)

          • Saturated aqueous sodium bicarbonate solution

          • Brine

          • Anhydrous magnesium sulfate

          • Argon or Nitrogen atmosphere

          Procedure:

          • To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-piperazine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

          • Add benzaldehyde (1.05 eq) to the solution and stir for 20 minutes at room temperature.

          • Add a catalytic amount of glacial acetic acid (0.1 eq).

          • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Caution: The addition may cause some effervescence.

          • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

          • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

          • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of aqueous layer).

          • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

          • The crude product can be purified by flash column chromatography on silica gel.

          Protocol 2: Acid Chloride Coupling of 1-Boc-piperazine with Benzoyl Chloride

          Materials:

          • 1-Boc-piperazine

          • Benzoyl chloride

          • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

          • Dichloromethane (DCM), anhydrous

          • Saturated aqueous sodium bicarbonate solution

          • 1 M Hydrochloric acid (HCl)

          • Brine

          • Anhydrous magnesium sulfate

          • Argon or Nitrogen atmosphere

          Procedure:

          • To a flame-dried round-bottom flask under an inert atmosphere, add 1-Boc-piperazine (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M).

          • Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C in an ice bath.

          • Slowly add benzoyl chloride (1.1 eq) dropwise to the cooled solution. Caution: The reaction is exothermic.

          • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

          • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

          • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

          • The crude product can be purified by flash column chromatography on silica gel. The use of a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05-0.1 eq) can significantly accelerate the reaction.[15][16]

          Field-Proven Insights and Troubleshooting

          • Controlling Mono-substitution: When working with unsubstituted piperazine, achieving mono-functionalization is a significant challenge. For reductive amination, using a limiting amount of the carbonyl compound can favor mono-alkylation. For acylation, slow addition of the acid chloride at low temperatures is crucial.[17] Alternatively, using a large excess of piperazine can also favor the mono-substituted product, though this complicates purification. The use of a mono-protected piperazine, such as 1-Boc-piperazine, is the most reliable strategy for ensuring mono-functionalization.[18]

          • Reductive Amination - The Choice of Reductant: While NaBH(OAc)₃ is a versatile and safe option, NaBH₃CN is also effective and can be used in protic solvents like methanol.[19] However, it is crucial to maintain a neutral or slightly acidic pH to avoid the release of toxic hydrogen cyanide gas.[14] Sodium borohydride (NaBH₄) can also be used, but it will reduce aldehydes and ketones, necessitating a two-step procedure where the imine is pre-formed before the addition of the reducing agent.[19]

          • Acid Chloride Coupling - The Role of the Base: The choice of base is critical. Hindered bases like DIPEA are often preferred to minimize potential side reactions with the acid chloride.[20] The use of a catalytic amount of DMAP can dramatically increase the rate of acylation, especially for less reactive amines or acid chlorides.[21] DMAP acts as a nucleophilic catalyst, forming a highly reactive acylpyridinium intermediate.[22]

          • Work-up and Purification: In reductive amination, a basic workup is necessary to remove the acidic byproducts of the borohydride reagent. For acid chloride coupling, an acidic wash is often employed to remove the excess amine base, followed by a basic wash to remove any unreacted acid chloride. The formation of the di-substituted piperazine is a common impurity in both reactions when starting with unprotected piperazine and may require careful chromatographic separation.

          Conclusion

          Both reductive amination and acid chloride coupling are indispensable tools in the synthetic chemist's arsenal for the functionalization of the pharmaceutically vital piperazine scaffold. Reductive amination offers a mild and efficient route to N-alkylated piperazines, while acid chloride coupling provides a direct path to N-acylated derivatives. The optimal choice between these two powerful methods depends on the desired final product, the specific substrates involved, and the overall synthetic strategy. A thorough understanding of their mechanisms, advantages, and limitations, as detailed in this guide, will enable researchers to navigate the complexities of piperazine chemistry with confidence and precision, ultimately accelerating the discovery of new and improved therapeutics.

          References

          • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

          • Wikipedia. (n.d.). Reductive amination. [Link]

          • Synple Chem. (n.d.). Application Note – Reductive Amination. [Link]

          • The Organic Synthesis Archive. (n.d.). Reductive Amination - Common Conditions. [Link]

          • Aleku, G. A., et al. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases. ACS Catalysis. [Link]

          • Chemistry LibreTexts. (2025, February 24). 24.6: Synthesis of Amines. [Link]

          • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

          • MDPI. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]

          • MDPI. (2021, October 8). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

          • ChemBeq. (2025, August 11). Why 4-Dimethylaminopyridine (DMAP) Is a Highly Efficient Catalyst in Organic Synthesis. [Link]

          • Beilstein Journal of Organic Chemistry. (2016, April 13). Opportunities and challenges for direct C–H functionalization of piperazines. [Link]

          • ResearchGate. (2025, October 15). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. [Link]

          • ChemRxiv. (n.d.). Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. [Link]

          • Wikipedia. (n.d.). Sodium triacetoxyborohydride. [Link]

          • Interchim. (n.d.). Sodium CyanoBoroHydride and Sodium BoroHydride. [Link]

          • All about chemistry. (2020, September 10). Chemistry of sodium cyanoborohydride and sodium triacetoxyborohydride | Reductive Amination. [Link]

          • Datapdf. (n.d.). Novel Amine Chemistry Based on DMAP-Catalyzed Acylation. [Link]

          • ResearchGate. (n.d.). Intramolecular reductive amination for the preparation of piperazines. [Link]

          • National Center for Biotechnology Information. (2017, May 3). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. [Link]

          • Vedantu. (n.d.). Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. [Link]

          • BYJU'S. (2019, November 17). Schotten Baumann Reaction. [Link]

          • Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride. [Link]

          • The Organic Chemistry Data Resource. (n.d.). 4-Dimethylaminopyridine (DMAP). [Link]

          • National Center for Biotechnology Information. (2020, April 21). Efficient synthesis of piperazinyl amides of 18β-glycyrrhetinic acid. [Link]

          • Physics Wallah. (n.d.). Reaction Mechanism of Schotten Baumann Reaction. [Link]

          • Royal Society of Chemistry. (2020, August 12). A practical catalytic reductive amination of carboxylic acids. [Link]

          • Chemistry Stack Exchange. (2019, July 25). Reductive amination in case of secondary amines. [Link]

          • Chemistry LibreTexts. (2020, May 30). 20.4: Synthesis of Amines. [Link]

          • The Organic Chemist. (2024, July 27). The Schotten Baumann Reaction Mechanism. [Link]

          • Semantic Scholar. (n.d.). Reductive amination in the Synthesis of Pharmaceuticals. [Link]

          • Reddit. (2024, October 24). Reductive amination of piperazine. [Link]

          • Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH AMMONIA AND PRIMARY AMINES. [Link]

          • Chemistry Stack Exchange. (2021, May 30). Why do we take two moles of amines in the reaction of amine with an acid chloride?. [Link]

          • ResearchGate. (2019, August 25). How come my acid chloride reacts with tertiary amine?. [Link]

          • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

          • Doc Brown's Chemistry. (n.d.). Reaction mechanisms: acid/acyl chloride with ammonia/amines. [Link]

          • Chemistry Steps. (2025, October 4). Converting Amines to Amides. [Link]

          • ResearchGate. (2017, November 3). New Protocol for Piperazine Production Using Homogeneously Catalyzed Alcohol Amination of Diethanolamine by a Ru-PNP Pincer Complex and the Coupling Reagent Phosphorus Pentachloride for Cyclization of Aminoethyl ethanolamine. [Link]

          Sources

          Overcoming Steric Barriers: Microwave-Assisted Synthesis of Hindered Benzoyl Piperazines

          Author: BenchChem Technical Support Team. Date: February 2026

          Application Note | AN-MW-042

          Abstract & Introduction

          The Challenge: Benzoyl piperazines are privileged pharmacophores found in numerous therapeutic agents, including antihistamines (e.g., Oxatomide), antidepressants, and antiretrovirals. However, optimizing this scaffold often requires introducing steric bulk—such as ortho-substituents on the benzoyl ring or bulky protecting groups on the piperazine nitrogen—to improve metabolic stability or receptor selectivity.

          Traditional thermal amide couplings (e.g., acid chlorides, EDC/HOBt) often fail with these substrates due to:

          • Steric Shielding: Bulky groups physically block the nucleophilic attack of the piperazine nitrogen on the carbonyl carbon.

          • Electronic Deactivation: Ortho-substituents can twist the carbonyl out of planarity, reducing electrophilicity.

          • Thermal Decomposition: Extended reflux times required to force the reaction lead to byproduct formation and racemization of chiral centers.

          The Solution: Microwave-assisted organic synthesis (MAOS) utilizes dielectric heating to overcome these kinetic barriers.[1] By coupling microwave irradiation with high-performance reagents like Propanephosphonic acid anhydride (T3P) , researchers can achieve quantitative conversion of sterically hindered benzoyl piperazines in minutes rather than days, with significantly higher purity.

          Mechanistic Insight: Dielectric Heating vs. Steric Hindrance

          Microwave irradiation does not merely "heat" the reaction; it interacts directly with the dipoles in the reaction mixture.[1][2][3][4]

          • Dipolar Polarization: Polar molecules (solvents, reagents) align with the oscillating electric field.[1][2][3][4] As the field alternates (2.45 billion times per second), molecular rotation creates intense internal friction and heat.

          • The Arrhenius Effect: The rapid, uniform rise in temperature allows the system to surmount the high activation energy (

            
            ) associated with sterically hindered transition states.
            
          Figure 1: Reaction Energy Landscape & Workflow

          G Reactants Reactants (Acid + Piperazine) TS_Thermal Thermal TS (High Barrier) Reactants->TS_Thermal Slow Heating TS_MW Microwave TS (Rapid Energy Input) Reactants->TS_MW Dielectric Heating (Dipolar Polarization) Product Benzoyl Piperazine (Target) TS_Thermal->Product Low Yield/Side Rxns TS_MW->Product Kinetic Control High Purity

          Caption: Comparison of thermal vs. microwave reaction pathways. MW energy efficiently surmounts the steric activation barrier.

          Experimental Protocols
          Protocol A: The "Gold Standard" (T3P-Mediated Coupling)

          Best for: Highly sterically hindered substrates (e.g., 2,6-disubstituted benzoic acids), chiral substrates (low epimerization), and late-stage drug functionalization.

          Materials:

          • Reagent: T3P (Propanephosphonic acid anhydride), 50 wt. % solution in EtOAc or DMF.

          • Base: Diisopropylethylamine (DIPEA) or Pyridine (for acid-sensitive substrates).

          • Solvent: DMF (preferred for MW absorption) or EtOAc.

          Step-by-Step Methodology:

          • Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, dissolve the ortho-substituted benzoic acid (1.0 equiv, e.g., 1.0 mmol) and the substituted piperazine (1.1 equiv) in DMF (3 mL).

          • Base Addition: Add DIPEA (3.0 equiv). Stir at room temperature for 2 minutes to ensure deprotonation of the piperazine salt (if used).

          • Coupling Agent: Add T3P solution (1.5 - 2.0 equiv) dropwise. Note: T3P is moisture sensitive; cap immediately.

          • Irradiation: Cap the vial and place it in the microwave reactor.

            • Mode: Dynamic (hold temperature).

            • Temperature: 100°C (Start here) to 140°C (for extreme hindrance).

            • Time: 10–20 minutes.

            • Stirring: High.[5][6]

            • Pre-stirring: 30 seconds.

          • Workup (Self-Validating Step):

            • Dilute the reaction mixture with EtOAc (20 mL).

            • Wash with water (

              
              ) and sat. 
              
              
              
              (
              
              
              ).
            • Why? T3P byproducts are water-soluble phosphates. If the organic layer retains the product (check TLC/LCMS), the coupling agent residues are successfully removed.

            • Dry over

              
              , filter, and concentrate.
              
          Protocol B: Direct Amidation (Green/Scale-Up)

          Best for: Robust, non-chiral substrates where atom economy is prioritized.

          • Mix: Combine Carboxylic Acid (1 equiv) and Piperazine (1.2 equiv) in a vial.

          • Solvent: Minimal amount of Xylene or neat (solvent-free) if liquid.

          • Catalyst: Boric acid (10 mol%) or Silica gel.

          • Irradiation: 160°C for 30 minutes.

          • Purification: Recrystallization (often no chromatography needed).

          Data Analysis & Performance Metrics

          The following data illustrates the efficiency gains when synthesizing 1-(2,6-dichlorobenzoyl)-4-methylpiperazine , a classic sterically hindered model.

          ParameterThermal Method (Reflux)Microwave Method (Protocol A)Improvement Factor
          Reagents Thionyl Chloride / TolueneT3P / DMFSafer (No
          
          
          gas)
          Temperature 110°C (Reflux)120°CComparable
          Reaction Time 18 - 24 Hours15 Minutes ~80x Faster
          Yield 45 - 60%92% +40% Yield
          Purity (HPLC) 85% (requires column)>98% (crude)Simplified Workup
          Troubleshooting & Optimization
          Decision Tree for Optimization

          Optimization Start Start Optimization CheckYield Is Yield > 80%? Start->CheckYield Success Protocol Validated CheckYield->Success Yes Analyze Analyze LCMS CheckYield->Analyze No SM_Left Starting Material Remains? Analyze->SM_Left Byproducts Decomposition? Analyze->Byproducts Action1 Increase Temp (+20°C) or Time (+10 min) SM_Left->Action1 Action2 Switch Solvent (DMF -> NMP) Reduce Temp (-10°C) Byproducts->Action2

          Caption: Logical workflow for troubleshooting low yields in microwave synthesis.

          Key Troubleshooting Tips:

          • Pressure Spikes: If the vial pressure exceeds limits (usually 20 bar), reduce the reaction volume or switch to a solvent with a lower vapor pressure (e.g., NMP instead of EtOAc).

          • Incomplete Conversion: For extremely hindered "molecular walls" (e.g., 2,4,6-tri-isopropyl), increase T3P to 3.0 equiv and use Pyridine as the solvent/base mixture.

          • Thermal Effect vs. Non-Thermal: If the reaction fails at 120°C in MW, do not assume thermal reflux at 120°C will work. The MW field effect on the polarity of the transition state is often the deciding factor.

          References
          • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition. Link

          • Dunetz, J. R., et al. (2011).[7] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters. Link

          • Zarecki, A. P., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Molecules (MDPI). Link

          • Henary, M., et al. (2020).[8] Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Advances. Link

          • Sauer, J., et al. (2014).[9] The Synthesis of Sterically Hindered Amides. CHIMIA. Link

          Sources

          Troubleshooting & Optimization

          Technical Support Center: Regioselectivity in Substituted Benzoyl Piperazine Synthesis

          Author: BenchChem Technical Support Team. Date: February 2026

          Welcome to the technical support center for troubleshooting regioselectivity in the synthesis of substituted benzoyl piperazines. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges in controlling the site of acylation in unsymmetrically substituted piperazine systems. Here, we will delve into the underlying principles governing regioselectivity and provide practical, actionable solutions to common experimental issues.

          Frequently Asked Questions (FAQs)

          Q1: I'm getting a mixture of regioisomers when acylating my substituted piperazine with a substituted benzoyl chloride. What are the primary factors controlling which nitrogen atom reacts?

          The formation of regioisomers in the N-acylation of an unsymmetrically substituted piperazine is a common challenge. The outcome of the reaction is primarily governed by a delicate interplay of electronic and steric effects on both the piperazine and the benzoyl chloride.

          • Electronic Effects: The nucleophilicity of the two nitrogen atoms in the piperazine ring is a key determinant. Electron-donating groups (EDGs) on the piperazine backbone will increase the electron density of the nearby nitrogen, making it more nucleophilic. Conversely, electron-withdrawing groups (EWGs) will decrease its nucleophilicity. The electrophilicity of the benzoyl chloride's carbonyl carbon is also a factor; EWGs on the benzene ring increase its reactivity.[1][2]

          • Steric Hindrance: The accessibility of the nitrogen atoms plays a crucial role. Bulky substituents on the piperazine ring can shield one of the nitrogens, favoring acylation at the less sterically hindered position. Similarly, bulky ortho-substituents on the benzoyl chloride can influence the trajectory of the nucleophilic attack.[3]

          The final product distribution is a result of the competition between these factors. For instance, a sterically hindered but electronically favorable nitrogen might still react, albeit at a slower rate than a less hindered, less nucleophilic counterpart.

          Q2: How can I strategically choose my reaction conditions to favor the formation of a specific regioisomer?

          Optimizing reaction conditions is a powerful tool for influencing regioselectivity. Here's a breakdown of key parameters and their likely effects:

          Parameter Condition Rationale & Expected Outcome
          Temperature Low Temperature (e.g., 0 °C to -78 °C)Favors the kinetically controlled product. The reaction will likely occur at the most nucleophilic and least sterically hindered nitrogen, as this pathway has the lowest activation energy.
          High TemperatureMay favor the thermodynamically more stable product, although this can also lead to side reactions.
          Solvent Aprotic, non-polar solvents (e.g., Toluene, Dichloromethane)Minimizes solvent-reagent interactions, allowing the intrinsic electronic and steric properties of the reactants to dominate.
          Polar, protic solvents (e.g., Ethanol, Water)Can solvate the reactants and intermediates, potentially altering the relative nucleophilicity of the nitrogens through hydrogen bonding.
          Base Non-nucleophilic, sterically hindered base (e.g., Triethylamine, DIPEA)Primarily acts as a scavenger for the HCl byproduct without competing in the reaction.[4]
          Stronger, less hindered base (e.g., Pyridine, DMAP)Can potentially act as a nucleophilic catalyst, which might alter the regiochemical outcome.

          Expert Tip: Start with a standard set of conditions (e.g., your substituted piperazine, 1.0 eq. of substituted benzoyl chloride, and 1.1-1.5 eq. of triethylamine in dry dichloromethane at 0 °C to room temperature) and systematically vary one parameter at a time to observe its effect on the regioisomeric ratio.[4]

          Q3: My desired regioisomer is the one that is sterically hindered. How can I promote the reaction at this site?

          Forcing a reaction at a sterically hindered site requires overcoming a significant kinetic barrier. Here are some strategies:

          • Use of a Protecting Group: This is often the most reliable method. By temporarily blocking the more reactive nitrogen, you can direct the acylation to the desired, sterically hindered position. The Boc (tert-butyloxycarbonyl) group is a common choice due to its ease of installation and removal under acidic conditions.[5]

          • Chelation Control: If your piperazine substituent has a coordinating group (e.g., a hydroxyl or methoxy group), it may be possible to use a Lewis acid to pre-organize the substrate and direct the acylating agent to the proximal nitrogen.

          • Extended Reaction Times and Higher Temperatures: While this can sometimes improve the yield of the thermodynamically favored product, it often leads to a decrease in overall yield and the formation of impurities. This approach should be used with caution.

          G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection A Substituted Piperazine B Add (Boc)₂O A->B C Isolate Mono-Boc Protected Piperazine B->C D Acylate with Substituted Benzoyl Chloride C->D E Purify Acylated Intermediate D->E F Treat with Acid (e.g., TFA) E->F G Isolate Desired Regioisomer F->G

          Caption: Workflow for directing acylation to a specific nitrogen using a Boc protecting group.

          Troubleshooting Guide

          Problem Potential Cause Suggested Solution(s)
          Low or no conversion to amide product 1. Deactivated benzoyl chloride (strong EDG).2. Poorly nucleophilic piperazine (strong EWG).3. Presence of water in the reaction.[6]1. Consider converting the corresponding carboxylic acid to a more reactive acid chloride using SOCl₂ or oxalyl chloride.[6]2. Use a more forcing coupling reagent like HATU or HBTU with the carboxylic acid instead of the acid chloride.3. Ensure all glassware is oven-dried and use anhydrous solvents.
          Formation of di-acylated byproduct 1. Stoichiometry of benzoyl chloride is too high.2. Slow addition of the acylating agent.1. Use a strict 1:1 stoichiometry of piperazine to benzoyl chloride, or even a slight excess of the piperazine.2. Add the benzoyl chloride solution dropwise to the piperazine solution at a low temperature to maintain a low concentration of the acylating agent.
          Inconsistent regioisomeric ratio between batches 1. Variations in reaction temperature.2. Inconsistent reagent purity or water content.1. Use a cryostat or a well-maintained ice bath for precise temperature control.2. Use freshly opened or purified reagents and solvents for each batch.

          Visualizing the Competing Pathways

          The regioselectivity of the acylation is determined by the relative rates of two competing reaction pathways. This can be visualized as follows:

          G cluster_0 Pathway A cluster_1 Pathway B Reactants Substituted Piperazine + Substituted Benzoyl Chloride N1_attack Attack at N1 (Less Hindered, More Nucleophilic) Reactants->N1_attack k₁ (fast) N2_attack Attack at N2 (More Hindered, Less Nucleophilic) Reactants->N2_attack k₂ (slow) TS1 Transition State A (Lower Energy) N1_attack->TS1 Product1 Regioisomer 1 (Kinetic Product) TS1->Product1 TS2 Transition State B (Higher Energy) N2_attack->TS2 Product2 Regioisomer 2 TS2->Product2

          Caption: Competing reaction pathways leading to different regioisomers.

          Experimental Protocols

          Protocol 1: General Procedure for N-Acylation of a Substituted Piperazine

          This protocol provides a starting point for the synthesis. The specific regioisomeric ratio obtained will depend on the nature of the substituents.

          • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the substituted piperazine (1.0 eq) in anhydrous dichloromethane (DCM).

          • Cooling and Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.2 eq) and stir for 10 minutes.[4]

          • Acylation: In a separate flask, dissolve the substituted benzoyl chloride (1.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled piperazine solution over 20-30 minutes.

          • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the progress by TLC or LC-MS.[4]

          • Workup: Upon completion, quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

          • Purification: Purify the crude product by column chromatography on silica gel to separate the regioisomers.

          Protocol 2: Selective Acylation via Mono-Boc Protection

          This protocol is designed to achieve high regioselectivity for the less reactive nitrogen.[5]

          Step A: Mono-Boc Protection of the Substituted Piperazine

          • Preparation: Dissolve the substituted piperazine (1.0 eq) in a suitable solvent such as dichloromethane or methanol.

          • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.95 eq to favor mono-protection) in the same solvent to the piperazine solution at room temperature.

          • Reaction: Stir the mixture for 12-24 hours, monitoring by TLC or LC-MS until the starting material is consumed.

          • Purification: Concentrate the reaction mixture and purify the mono-Boc-protected piperazine by column chromatography.

          Step B: Acylation of the Mono-Boc Protected Piperazine

          • Procedure: Follow the steps outlined in Protocol 1 , using the purified mono-Boc-protected piperazine as the starting material.

          Step C: Boc Deprotection

          • Acid Treatment: Dissolve the purified N-acyl-N'-Boc-piperazine in DCM and cool to 0 °C.

          • Deprotection: Add an excess of trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

          • Reaction: Stir the mixture at room temperature for 1-3 hours until deprotection is complete (monitored by TLC or LC-MS).

          • Workup: Concentrate the mixture under reduced pressure, dissolve the residue in water, and basify with a suitable base (e.g., saturated NaHCO₃ or NaOH solution) to a pH of 9-10.

          • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to yield the final, single-regioisomer product.

          References

          • Opportunities and challenges for direct C–H functionalization of piperazines. Beilstein Journal of Organic Chemistry. Available at: [Link]

          • What compounds are formed from the reaction of benzoyl chloride w... - Pearson. Pearson. Available at: [Link]

          • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Reddit. Available at: [Link]

          • 13.1.1: "Nucleophilic Acyl Substitution" - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

          • Synthesis and crystal structures of 1-benzoyl-4-(4-nitrophenyl)piperazine and 1-(4-bromobenzoyl)-4-phenylpiperazine at 90 K - PMC. National Center for Biotechnology Information. Available at: [Link]

          • Benzoyl chloride is less reactive than acetyl chloride for nucleophilic s.. - Filo. Filo. Available at: [Link]

          • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
          • 1-benzylpiperazine - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

          • Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. MDPI. Available at: [Link]

          • DABCO bond cleavage for the synthesis of piperazine deriv
          • Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines | ACS Catalysis - ACS Publications. ACS Publications. Available at: [Link]

          • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. University of Babylon.
          • 21.2 Nucleophilic Acyl Substitution Reactions - Organic Chemistry | OpenStax. OpenStax. Available at: [Link]

          • Regioselectivity under different reaction conditions. | Download Scientific Diagram - ResearchGate. ResearchGate. Available at: [Link]

          • Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters.
          • Technical Support Center: Selective Mono-acylation of Piperazine - Benchchem. BenchChem.
          • Amide bond formation: beyond the myth of coupling reagents - Luxembourg Bio Technologies. Luxembourg Bio Technologies. Available at: [Link]

          • Synthesis of substituted N-heterocycles by N-acylation - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

          • Amide bond formation: beyond the dilemma between activation and racemisation - RSC Publishing. Royal Society of Chemistry.
          • (PDF) Enzymatic Cascades for Stereoselective and Regioselective Amide Bond Assembly. ResearchGate. Available at: [Link]

          • Expedite protocol for construction of chiral regioselectively N-protected monosubstituted piperazine, 1,4-diazepane, and 1,4-diazocane building blocks - PubMed. National Center for Biotechnology Information. Available at: [Link]

          • Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. HepatoChem. Available at: [Link]

          • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF - ResearchGate. ResearchGate. Available at: [Link]

          • Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols - Organic Chemistry Portal. Organic Chemistry Portal. Available at: [Link]

          • Effects of Sterics and Electronic Delocalization on the Photophysical, Structural, and Electrochemical Properties of 2,9-Disubstituted 1,10-Phenanthroline Copper(I) Complexes. Inorganic Chemistry.
          • (PDF) Ammonium Zincates as Catalysts for the Microwave‐Enhanced Synthesis of Symmetric Piperazines by Regioselective Opening of Aziridines - ResearchGate. ResearchGate. Available at: [Link]

          • A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts - MDPI. MDPI. Available at: [Link]

          Sources

          Resolving solubility issues of piperazine derivatives in biological assays

          Author: BenchChem Technical Support Team. Date: February 2026

          Technical Support Center: Piperazine Derivative Solubility in Biological Assays

          • Status: Operational

          • Lead Scientist: Dr. A. Vance, Senior Application Scientist[1]

          • Subject: Resolving Solubility & Precipitation Issues for Piperazine Scaffolds

          Welcome to the Technical Support Center

          If you are reading this, you likely just witnessed your promising lead compound turn into a cloudy suspension in your cell culture plate.[1] I have been there. Piperazine derivatives are the backbone of modern medicinal chemistry (from sildenafil to imatinib), yet they present a unique "solubility paradox" at physiological pH.

          This guide is not a generic textbook summary. It is a field manual designed to troubleshoot the specific physicochemical failures that occur when piperazines meet biological buffers.[1]

          Module 1: The Piperazine Paradox (Understanding the Chemistry)

          Q: Why does my compound dissolve in DMSO but crash immediately in cell media (pH 7.4)?

          The Technical Reality: Piperazine is a heterocycle with two nitrogen atoms.[1][2] It is defined by two distinct pKa values: ~5.3 and ~9.7 .[1][2][3]

          • At pH < 5: Both nitrogens are protonated (dicationic).[1] Solubility is high.

          • At pH 7.4 (Physiological): The lower pKa nitrogen is deprotonated.[1] The molecule exists in an equilibrium between its mono-cationic and neutral (uncharged) forms.[1]

          • The Problem: Drug design often attaches lipophilic groups (phenyl rings, alkyl chains) to the piperazine nitrogens. At pH 7.4, if the equilibrium shifts even slightly toward the neutral species, the lipophilic "grease" dominates, and the compound precipitates.

          Visualizing the Ionization Trap:

          Piperazine_Ionization cluster_0 Acidity (Low pH) cluster_1 Physiological (pH 7.4) Dication Dicationic Form (High Solubility) Monocation Mono-Cationic (Moderate Solubility) Dication->Monocation pKa ~5.3 Neutral Neutral Form (Low Solubility - PRECIPITATION RISK) Monocation->Neutral pKa ~9.7

          Figure 1: Ionization states of piperazine.[1] At pH 7.4, the risk of forming the insoluble neutral species increases, especially with lipophilic substituents.

          Module 2: The "Invisible" Error (DMSO Stock Management)

          Q: My stock solution was clear yesterday. Why is it cloudy today?

          The Diagnosis: Hygroscopic Solvent Shock. DMSO is aggressively hygroscopic.[1] It absorbs water from the atmosphere immediately upon opening.[1]

          • The Mechanism: Piperazine derivatives are often stable in 100% DMSO. However, if your DMSO absorbs even 1-2% water (common in humid labs), the solubility capacity drops logarithmically. The "water-intolerant" neutral species crashes out inside the storage vial.

          The "Dry Stock" Protocol:

          • Single-Use Aliquots: Never store a "working stock" that you open daily. Aliquot 10 mM stocks into single-use vials.

          • The Freeze-Thaw Rule: Limit to one freeze-thaw cycle. Repeated cycling promotes crystal nucleation.[1]

          • Visual Check: Before use, centrifuge the stock at 13,000 x g for 5 minutes. If a pellet forms, your concentration is no longer 10 mM.[1] Redissolve by sonication (37°C), but discard if it requires heat >40°C.[1]

          Reference:

          Module 3: The "Crash" (Dilution Protocols)

          Q: I dilute 1000x directly into media. Is that wrong?

          The Diagnosis: Kinetic Precipitation. Injecting 1 µL of 10 mM DMSO stock into 1 mL of media creates a transient interface where the concentration is locally very high, and the solvent composition changes instantly. This causes "Solvent Shock." The compound precipitates kinetically and may not redissolve, even if the final concentration is theoretically soluble.

          Corrective Workflow: The Step-Down Dilution Do not go from 100% DMSO to 0.1% DMSO in one step. Use an intermediate buffer.

          Table 1: Step-Down Dilution Scheme (Target: 10 µM Final)

          StepSourceDiluentResulting Conc.[1][4]DMSO %State
          1 10 mM StockNone10 mM100%Stable
          2 5 µL of Step 195 µL PBS (pH 7.[1]4)500 µM5%Critical Phase
          3 20 µL of Step 2980 µL Media10 µM0.1%Assay Ready

          Note: In Step 2, if precipitation occurs, your compound is kinetically insoluble.[1] You must move to Module 4 (Excipients).

          Dilution_Workflow Stock 10 mM DMSO Stock (100% DMSO) Direct Direct Addition to Media (1:1000 Dilution) Stock->Direct Incorrect Method StepDown Intermediate Dilution (PBS or Media w/ 5% DMSO) Stock->StepDown Step 1: 20x Dilution Precip PRECIPITATION (Solvent Shock) Direct->Precip Final Final Assay Well (0.1% DMSO) StepDown->Final Step 2: Final Dilution

          Figure 2: Avoiding solvent shock. Direct dilution often leads to irreversible precipitation (Red path).[1] Step-down dilution (Green path) maintains solubility.[1]

          Module 4: Advanced Rescue (Cyclodextrins)

          Q: My compound precipitates even with Step-Down dilution. Now what?

          The Solution: Molecular Encapsulation. For piperazines, 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is the gold standard excipient. It forms a toroidal "bucket" around the lipophilic piperazine substituents, shielding them from the aqueous environment without altering the compound's biological activity.

          Why HP-β-CD?

          • Safety: Low toxicity in cell assays compared to surfactants like Tween-80.[1]

          • Specificity: Fits the phenyl/piperazine motif perfectly.[1]

          Protocol: Preparing a Cyclodextrin-Complexed Stock

          • Prepare Vehicle: Dissolve HP-β-CD in water or PBS to make a 20% (w/v) solution.[1] Filter sterilize (0.22 µm).

          • Complexation:

            • Take your solid compound (or evaporated DMSO stock).[1]

            • Add the 20% HP-β-CD solution.

            • Sonicate for 30 minutes at RT.

            • Result: You now have a concentrated aqueous stock (e.g., 1 mM) that is DMSO-free.[1]

          • Assay Use: Dilute this aqueous stock directly into your media.

          Reference:

          Module 5: Troubleshooting Matrix (The Quick Fix)

          SymptomProbable CauseImmediate Action
          Crystals in DMSO Stock Water absorption (Hygroscopicity)Warm to 37°C + Sonicate.[1][5] If fails, discard. Use fresh anhydrous DMSO next time.
          Cloudy upon Media Addition Solvent Shock (Kinetic Crash)Switch to Step-Down Dilution (See Module 3).[1]
          Precipitation after 24h pH Drift in MediaCheck media color (Phenol red). If purple (pH > 7.6), the neutral form is crashing.[1] Add HEPES (25 mM) to stabilize pH.[1]
          Inconsistent IC50 Data Micro-aggregatesCompound is "pseudo-soluble."[1] Add 0.1% HP-β-CD to assay buffer.[1]

          References

          • National Institutes of Health (NIH) - PubMed. Enhancing solubility and stability of piperine using β-cyclodextrin derivatives.[1] Available at: [Link][1][6]

          • Wikipedia. Piperazine: Chemical Properties and pKa.[1] Available at: [Link][1]

          • American Pharmaceutical Review. Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. Available at: [Link]

          Sources

          Technical Support Center: Plasma Stability of 1-(3-Methoxy-4-methylbenzoyl)piperazine

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides in-depth technical support for researchers, scientists, and drug development professionals investigating the plasma stability of 1-(3-Methoxy-4-methylbenzoyl)piperazine. It is designed to address common challenges and provide robust, field-proven protocols and troubleshooting advice.

          Introduction to Plasma Stability Assays

          Plasma stability is a critical parameter in early drug discovery, influencing a compound's pharmacokinetic profile and ultimate in vivo efficacy.[1][2][3] Compounds that rapidly degrade in plasma are likely to have high clearance and a short half-life, making it difficult to maintain therapeutic concentrations.[4] The assay is particularly important for compounds containing functional groups susceptible to hydrolysis by plasma enzymes like esterases and amidases, such as esters, amides, lactones, and sulfonamides.[1][2][5][4] For 1-(3-Methoxy-4-methylbenzoyl)piperazine, the amide bond represents a potential site for enzymatic cleavage.

          Understanding the stability of this compound in plasma helps to:

          • Identify potential metabolic liabilities early in development.[1][2]

          • Prioritize compounds for further in vivo studies.[1]

          • Ensure the integrity of samples during bioanalytical procedures.[4]

          • Interpret data from other in vitro assays, like plasma protein binding, more accurately.[3][4]

          Part 1: Core Experimental Protocol

          This section details a standard protocol for assessing the in vitro plasma stability of 1-(3-Methoxy-4-methylbenzoyl)piperazine.

          Experimental Workflow Diagram

          Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Compound_Prep Prepare 1 mM Stock of Test Compound in DMSO Incubation Incubate Compound in Plasma (1 µM final) at 37°C Compound_Prep->Incubation Plasma_Prep Thaw Pooled Plasma (Human, Rat, etc.) at 37°C Plasma_Prep->Incubation Controls_Prep Prepare Positive Control (e.g., Procaine) and Negative Control (e.g., Propranolol) Controls_Prep->Incubation Sampling Withdraw Aliquots at T=0, 5, 15, 30, 60, 120 min Incubation->Sampling Time Course Quenching Terminate Reaction with Cold Acetonitrile + Internal Standard (IS) Sampling->Quenching Centrifuge Centrifuge to Precipitate Proteins Quenching->Centrifuge Analysis Analyze Supernatant by LC-MS/MS Centrifuge->Analysis Data_Processing Calculate % Remaining and Half-Life (t½) Analysis->Data_Processing

          Caption: Standard workflow for an in vitro plasma stability assay.

          Step-by-Step Methodology
          • Preparation of Solutions:

            • Test Compound Stock: Prepare a 1 mM stock solution of 1-(3-Methoxy-4-methylbenzoyl)piperazine in 100% DMSO.

            • Plasma: Use commercially available pooled plasma (e.g., human, rat, mouse) containing an anticoagulant (e.g., K2EDTA, Sodium Heparin). Thaw the plasma in a 37°C water bath immediately before use and keep it on ice.

            • Positive Control: Prepare a 1 mM stock of a known unstable compound like Procaine or Tetracaine to verify enzymatic activity.[6][7]

            • Negative Control: Prepare a 1 mM stock of a known stable compound like Propranolol to ensure the assay conditions are not causing non-specific degradation.[6]

            • Quenching Solution: Prepare cold (≤ -20°C) acetonitrile containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar, stable compound not present in the sample).

          • Incubation Procedure:

            • Pre-warm a 96-well plate containing the required volume of plasma for each time point at 37°C for 5-10 minutes.

            • To initiate the reaction, add the test compound stock solution to the plasma to achieve a final concentration of 1 µM. The final DMSO concentration should be kept low (typically ≤1%) to avoid inhibiting enzymatic activity.[3]

            • Incubate the plate at 37°C, typically with gentle agitation.[6]

          • Sampling and Reaction Termination:

            • At designated time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw an aliquot of the incubation mixture.[4][6]

            • Immediately add the aliquot to a well of a new 96-well plate containing a 3 to 4-fold excess volume of the cold quenching solution. The T=0 sample is prepared by adding the quenching solution before adding the test compound to the plasma.

            • Mix thoroughly to ensure complete protein precipitation and enzymatic inactivation.

          • Sample Processing and Analysis:

            • Centrifuge the quenched samples at high speed (e.g., 3000-4000 x g) for 10-15 minutes to pellet the precipitated proteins.

            • Carefully transfer the supernatant to a new plate for analysis.

            • Analyze the concentration of the parent compound in the supernatant using a validated LC-MS/MS method.[2][6][8]

          • Data Analysis:

            • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.

            • Plot the natural logarithm (ln) of the percent remaining versus time.

            • Determine the elimination rate constant (k) from the slope of the linear regression line (Slope = -k).

            • Calculate the half-life (t½) using the equation: t½ = 0.693 / k .[6]

          Part 2: Troubleshooting and FAQs

          This section addresses specific issues that may arise during the plasma stability assay for 1-(3-Methoxy-4-methylbenzoyl)piperazine.

          Frequently Asked Questions (FAQs)

          Q1: My compound appears highly unstable, with over 80% loss at T=0. What could be the cause?

          A1: Significant loss at the initial time point often points to issues unrelated to enzymatic degradation. Consider these possibilities:

          • Poor Solubility: 1-(3-Methoxy-4-methylbenzoyl)piperazine, like many small molecules, may have limited aqueous solubility. If it precipitates upon addition to the aqueous plasma matrix, the subsequent analysis of the supernatant will show an artificially low concentration.

            • Solution: Visually inspect the plasma mixture after adding the compound. If cloudiness or precipitate is observed, consider lowering the starting concentration or increasing the DMSO percentage slightly (while staying below a level that inhibits enzymes).

          • Non-Specific Binding (NSB): The compound may be adsorbing to the plasticware (e.g., pipette tips, microplates).

            • Solution: Use low-binding polypropylene plates and pre-condition pipette tips by aspirating and dispensing the compound solution a few times before transfer.

          • Matrix Effects in LC-MS/MS: Endogenous components in plasma can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate quantification.[9] The T=0 sample should have the same matrix composition as later time points, but significant ion suppression can still lead to a low initial reading.

            • Solution: Ensure your internal standard effectively compensates for matrix effects. A stable isotope-labeled version of the analyte is the ideal IS. If unavailable, use a structural analog. Also, optimize your sample cleanup procedure (e.g., solid-phase extraction instead of simple protein precipitation) to remove interfering substances.[9]

          Q2: The stability of my compound is highly variable between experiments. Why?

          A2: Variability can stem from both procedural and biological factors.

          • Inconsistent Sample Handling: Temperature and timing are critical.[10][11][12]

            • Solution: Ensure plasma is thawed consistently and not left at room temperature for extended periods before use. Quenching must be immediate and effective at each time point. Use a multichannel pipette for simultaneous additions where possible.

          • Batch-to-Batch Plasma Variation: The activity of plasma enzymes can vary between different lots or donors of plasma.[13]

            • Solution: If possible, purchase a large single batch of pooled plasma for an entire series of experiments. Always run positive and negative controls with every batch to benchmark its activity.

          • Freeze-Thaw Cycles: Repeatedly freezing and thawing plasma can lead to the degradation of enzymes and other proteins, altering its metabolic capacity.[12]

            • Solution: Upon receipt, aliquot plasma into single-use volumes and store at -80°C. Avoid using an aliquot that has been thawed more than once.

          Q3: My positive control (Procaine) is stable, but my test compound shows degradation. How do I confirm the degradation is enzymatic?

          A3: A stable positive control suggests a problem with the control itself, not the assay. However, if you suspect non-enzymatic degradation of your test compound, you must run a parallel control experiment.

          • Heat-Inactivated Plasma Control: Incubate your compound in plasma that has been heat-inactivated (e.g., at 56-60°C for 30-60 minutes) to denature the enzymes.

          • Mechanism: If the compound is stable in heat-inactivated plasma but degrades in active plasma, the degradation is confirmed to be enzymatic. If it degrades in both, the instability is likely due to a chemical process (e.g., hydrolysis in the pH 7.4 buffer of the plasma).

          • Workflow:

          Enzymatic_vs_Chemical_Degradation cluster_main Main Experiment cluster_control Control Experiment Active_Plasma Active Plasma + Compound Degradation_Observed Degradation Observed Active_Plasma->Degradation_Observed HI_Plasma Heat-Inactivated (HI) Plasma + Compound HI_Result Result? HI_Plasma->HI_Result Enzymatic Conclusion: Enzymatic Degradation HI_Result->Enzymatic Stable in HI Plasma Chemical Conclusion: Chemical Instability HI_Result->Chemical Unstable in HI Plasma

          Caption: Logic diagram for differentiating enzymatic vs. chemical instability.

          Q4: Are there interspecies differences I should be aware of?

          A4: Yes. The type and concentration of esterases and other hydrolases can vary significantly between species (e.g., human, rat, mouse, dog).[1][4] A compound that is stable in rat plasma may be unstable in human plasma, or vice-versa. Therefore, it is crucial to test stability in plasma from all relevant species for your drug development program, especially the species used for toxicology studies and the target species (human).

          Part 3: Data Interpretation and Context

          Quantitative Data Summary

          The results of a plasma stability assay are typically categorized based on the calculated half-life (t½).

          Stability CategoryHalf-Life (t½) in minutes% Remaining at 60 min (Approx.)Interpretation & Next Steps
          Highly Stable > 120> 70%Low risk of plasma-mediated clearance. Proceed with development.
          Moderately Stable 30 - 12030% - 70%May contribute to clearance but might be acceptable. Consider in context with other ADME data.
          Low Stability 10 - 3010% - 30%Potential liability for high in vivo clearance. Medicinal chemistry efforts may be needed.
          Highly Unstable < 10< 10%High risk of rapid clearance. Unlikely to be a viable candidate without modification (unless it's a prodrug).

          Note: These are general categories. The acceptable stability threshold is project-dependent.

          Structural Considerations for 1-(3-Methoxy-4-methylbenzoyl)piperazine

          The key structural feature of concern is the amide bond linking the benzoyl group to the piperazine ring. While amides are generally more stable to hydrolysis than esters, they can still be cleaved by plasma amidases.[2][4] The electronic and steric environment around the amide bond, dictated by the methoxy and methyl groups on the phenyl ring, will influence its susceptibility to enzymatic attack. A study on synthetic piperazines showed that phenylpiperazines were generally less stable than benzylpiperazines in whole blood.[14]

          Part 4: Regulatory Context and Method Validation

          While plasma stability assays in early discovery are typically for screening purposes, the principles of robust bioanalysis are essential. If data is to be included in regulatory submissions, the analytical method used (LC-MS/MS) must be fully validated according to guidelines from regulatory bodies like the FDA.[15][16] Validation ensures the method is accurate, precise, selective, and stable, providing reliable data for decision-making.[15][17][18]

          Key validation parameters include:

          • Accuracy and Precision

          • Selectivity and Specificity

          • Calibration Curve and Linearity

          • Lower Limit of Quantification (LLOQ)

          • Analyte Stability (including bench-top, freeze-thaw, and long-term stability)

          References

          • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc. [Link]

          • Bioanalytical Method Validation for Biomarkers - Guidance for Industry. (2025). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

          • Bioanalytical Method Validation for Biomarkers - Guidance for Industry - HHS. U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

          • Bioanalytical Method Validation Guidance for Industry. (2018). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

          • GUIDANCE FOR INDUSTRY: Bioanalytical Method Validation. (2001). U.S. Department of Health and Human Services, Food and Drug Administration. [Link]

          • Plasma Stability Assay. Creative Bioarray. [Link]

          • Plasma Stability. (n.d.). Cyprotex ADME-Tox Solutions - Evotec. [Link]

          • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). PMC. [Link]

          • Factors that affect Results of Plasma Enzyme Assay in the laboratory. (2024). YouTube. [Link]

          • Mass Spectrometry analysis of Small molecules. (2013). SlideShare. [Link]

          • Plasma Stability Assay. (n.d.). Domainex. [Link]

          • ADME Plasma Stability Assay. (n.d.). BioDuro. [Link]

          • Plasma Stability Assay. (n.d.). Bienta. [Link]

          • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2: Sample Preparation. (2021). LCGC International. [Link]

          • Plasma Stability In Vitro Assay. (n.d.). Charnwood Discovery. [Link]

          • Immobilization protects enzymes from plasma-mediated inactivation. (2023). Royal Society Publishing. [Link]

          • Bioanalysis of Small and Large Molecules using LC-MS. (2023). Charles River Laboratories. [Link]

          • Application of LCMS in small-molecule drug development. (2016). Drug Target Review. [Link]

          • 1-(3-methoxy-4-methylbenzoyl)piperazine hydrochloride (C13H18N2O2). PubChemLite. [Link]

          • Degradation of plasma proteins by the trypsin-like enzyme of Porphyromonas gingivalis and inhibition of protease activity by a serine protease inhibitor of human plasma. (1991). PubMed. [Link]

          • How to Improve Drug Plasma Stability? Creative Bioarray. [Link]

          • Piperazine. Wikipedia. [Link]

          • 1-(3-Methoxyphenyl)piperazine dihydrochloride. PubChem. [Link]

          • Synthesis, solubility, plasma stability, and pharmacological evaluation of novel sulfonylhydrazones designed as anti-diabetic agents. (2016). Dovepress. [Link]

          • 1-(4-Methoxybenzoyl)-piperazine(CAS# 94747-49-6). Angene Chemical. [Link]

          • Key Factors for the Stability of In Vitro Diagnostic Reagents: 3 Major Problems and Solutions. (2024). Poclight. [Link]

          • Plasma stability. (n.d.). ResearchGate. [Link]

          • Stability of Synthetic Piperazines in Human Whole Blood. (2018). PubMed. [Link]

          • Troubleshooting Immunoassays. Ansh Labs. [Link]

          • Plasma stability. (n.d.). Plateforme de chimie biologique intégrative de Strasbourg. [Link]

          Sources

          Validation & Comparative

          A Comparative Guide to the Cytotoxicity of Methoxy-Methylbenzoyl Piperazine Derivatives in Cancer Cell Lines

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comprehensive analysis of the cytotoxic profiles of methoxy- and methylbenzoyl-substituted piperazine derivatives against various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and structure-activity relationships of this class of compounds. This document synthesizes data from multiple studies to offer a comparative perspective and includes detailed experimental protocols for reproducing and expanding upon these findings.

          Introduction: The Therapeutic Promise of the Piperazine Scaffold

          The piperazine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities.[1] Its unique physicochemical properties, including its ability to engage in multiple non-covalent interactions, make it an attractive starting point for the design of novel therapeutic agents.[1] In oncology, piperazine derivatives have shown considerable promise, with many exhibiting potent cytotoxic effects against various cancer cell lines.[2][3] This guide focuses on a specific subset of these compounds: methoxy- and methylbenzoyl piperazines. The addition of a substituted benzoyl group to the piperazine core allows for the fine-tuning of the molecule's electronic and steric properties, which can significantly impact its biological activity. Understanding the cytotoxic profiles of these derivatives is a critical step in the development of new and effective anticancer therapies.

          Comparative Cytotoxicity Analysis

          The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) value, which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. A lower IC50 or GI50 value indicates greater potency.

          The following table summarizes the cytotoxic activity of a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives, including a methoxy-substituted compound, against a panel of human cancer cell lines.[2] This data provides a valuable comparison of how different substituents on the benzoyl ring influence cytotoxicity.

          Table 1: Comparative Growth Inhibition (GI50, µM) of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives in Various Cancer Cell Lines [2]

          CompoundR SubstituentHUH7 (Liver)FOCUS (Liver)MAHLAVU (Liver)HEPG2 (Liver)HEP3B (Liver)MCF7 (Breast)BT20 (Breast)T47D (Breast)CAMA-1 (Breast)HCT116 (Colon)KATO-3 (Gastric)MFE-296 (Endometrial)
          5a 4-Cl4.644.1510.1110.331.919.7713.430.441.4810.2311.1124.97
          5b 4-F7.966.8710.8912.012.5910.1215.670.859.7811.4910.6416.51
          5c 4-OCH3 9.12 8.76 12.34 7.22 1.67 6.09 11.62 ND 1.22 6.18 10.07 9.73
          5d 4-Br8.327.9811.7613.453.1211.2316.781.238.0712.5517.9934.71
          5e 4-NO210.119.877.0014.564.3212.3417.890.314.9910.8917.7724.59
          5f 4-Ph12.4511.9814.5616.785.6714.5619.872.3413.6216.33149.55321.84
          5g 2,4-di-F6.785.438.9911.232.348.9914.560.982.738.6813.8418.72
          5-FU ->100>100>100>100>10025.43>1000.07>10018.67ND30.68
          CPT -0.040.050.060.030.020.010.020.010.07>100ND>100

          ND: Not Determined. 5-FU: 5-Fluorouracil (chemotherapeutic agent). CPT: Camptothecin (topoisomerase I inhibitor). Data extracted from Yarim et al., 2012.[2]

          Expert Interpretation of the Data:

          The data reveals that the substitution on the benzoyl ring significantly influences the cytotoxic activity of these piperazine derivatives. The methoxy-substituted compound 5c demonstrates potent activity across a broad range of cancer cell lines, with particularly low GI50 values against liver (HEP3B), breast (CAMA-1), and colon (HCT116) cancer cells.[2] Interestingly, the presence of a methoxy group at the para position of the benzoyl ring appears to be more favorable for cytotoxicity against several cell lines compared to other substituents like bromo and phenyl.[2] The high potency of some of these compounds, in some cases surpassing the standard chemotherapeutic agent 5-Fluorouracil, underscores the therapeutic potential of this chemical scaffold.[2]

          Unraveling the Mechanism of Action: Induction of Apoptosis

          The cytotoxic effects of many piperazine derivatives are attributed to their ability to induce programmed cell death, or apoptosis.[3] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. There are two main apoptotic pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Several studies suggest that piperazine derivatives can activate the intrinsic pathway.[3]

          The Intrinsic Apoptotic Pathway

          The intrinsic pathway is initiated by intracellular stress signals, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm.[3] Cytochrome c then binds to Apaf-1, which in turn activates caspase-9, an initiator caspase. Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3, which are responsible for the cleavage of various cellular substrates, ultimately leading to the morphological and biochemical hallmarks of apoptosis.[3]

          Intrinsic_Apoptosis_Pathway cluster_cell Cancer Cell Piperazine Methoxy-Methylbenzoyl Piperazine Derivative Stress Intracellular Stress Piperazine->Stress Mitochondrion Mitochondrion Stress->Mitochondrion induces release of CytochromeC Cytochrome c Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 activates ActiveCaspase9 Active Caspase-9 Caspase9->ActiveCaspase9 Caspase3 Pro-caspase-3 ActiveCaspase9->Caspase3 cleaves and activates ActiveCaspase3 Active Caspase-3 Caspase3->ActiveCaspase3 Apoptosis Apoptosis ActiveCaspase3->Apoptosis executes

          Caption: The intrinsic apoptotic pathway induced by piperazine derivatives.

          Experimental Protocols: A Guide to Reproducibility

          The following are detailed protocols for the two most common assays used to evaluate the cytotoxicity of chemical compounds: the Sulforhodamine B (SRB) assay and the MTT assay.

          Sulforhodamine B (SRB) Assay

          The SRB assay is a colorimetric assay that estimates cell number by staining total cellular protein with the dye sulforhodamine B.

          SRB_Assay_Workflow start Start step1 1. Seed cells in a 96-well plate start->step1 step2 2. Incubate for 24h to allow for cell attachment step1->step2 step3 3. Treat cells with varying concentrations of piperazine derivatives step2->step3 step4 4. Incubate for 48-72h step3->step4 step5 5. Fix cells with cold trichloroacetic acid (TCA) step4->step5 step6 6. Wash with water and air dry step5->step6 step7 7. Stain with Sulforhodamine B (SRB) step6->step7 step8 8. Wash with 1% acetic acid to remove unbound dye step7->step8 step9 9. Solubilize bound dye with Tris buffer step8->step9 step10 10. Read absorbance at 510 nm step9->step10 end End step10->end

          Caption: Workflow of the Sulforhodamine B (SRB) cytotoxicity assay.

          Step-by-Step Protocol:

          • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in a final volume of 100 µL of culture medium.

          • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

          • Compound Treatment: Prepare serial dilutions of the methoxy-methylbenzoyl piperazine derivatives in culture medium. Add 100 µL of the compound dilutions to the appropriate wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

          • Incubation: Incubate the plate for 48 to 72 hours.

          • Cell Fixation: Gently aspirate the culture medium and add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

          • Washing: Wash the plate five times with slow-running tap water and allow it to air dry.

          • Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

          • Removal of Unbound Dye: Quickly wash the plate four times with 1% (v/v) acetic acid to remove unbound dye.

          • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well and shake on a plate shaker for 5 minutes to solubilize the protein-bound dye.

          • Absorbance Reading: Measure the absorbance at 510 nm using a microplate reader.

          MTT Assay

          The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to a purple formazan product.

          Step-by-Step Protocol:

          • Cell Seeding and Treatment: Follow steps 1-4 of the SRB assay protocol.

          • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) to each well.

          • Incubation: Incubate the plate for 3-4 hours at 37°C.

          • Formazan Solubilization: Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

          • Absorbance Reading: Shake the plate for 10 minutes and measure the absorbance at 570 nm.

          Structure-Activity Relationship (SAR) Insights

          The data presented in Table 1 allows for the elucidation of preliminary structure-activity relationships for this class of compounds.

          • Influence of Halogen Substitution: The presence of a halogen at the para-position of the benzoyl ring generally results in potent cytotoxic activity. For instance, the chloro-substituted compound 5a and the fluoro-substituted compound 5b exhibit low micromolar to sub-micromolar GI50 values against several cell lines.[2]

          • Effect of the Methoxy Group: The methoxy-substituted derivative 5c demonstrates a favorable cytotoxicity profile, suggesting that an electron-donating group at the para-position is well-tolerated and can contribute to potent anticancer activity.[2]

          • Impact of Bulky Substituents: The introduction of a bulky phenyl group at the para-position (5f ) leads to a significant decrease in cytotoxic activity against most of the tested cell lines.[2] This suggests that steric hindrance may play a crucial role in the interaction of these compounds with their biological targets.

          Conclusion and Future Directions

          The methoxy- and methylbenzoyl piperazine scaffold represents a promising starting point for the development of novel anticancer agents. The available data indicates that these compounds can exhibit potent cytotoxic activity against a range of cancer cell lines, likely through the induction of apoptosis. The structure-activity relationship studies highlight the importance of the substitution pattern on the benzoyl ring for optimizing cytotoxic potency.

          Future research in this area should focus on:

          • Synthesis and evaluation of a broader range of methoxy- and methyl-substituted isomers to further refine the SAR.

          • In-depth mechanistic studies to identify the specific molecular targets and signaling pathways modulated by these compounds.

          • In vivo efficacy and toxicity studies in animal models to assess the therapeutic potential of the most promising candidates.

          • Formulation and drug delivery studies to improve the pharmacokinetic properties of these compounds.

          By systematically addressing these areas, the full therapeutic potential of methoxy-methylbenzoyl piperazine derivatives as a novel class of anticancer agents can be realized.

          References

          • Yarim, M., Sarac, S., Gökhan-Kelekçi, N., Dalkara, S., & Atalay, R. Ç. (2012). Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives. International Journal of Molecular Sciences, 13(7), 8071–8087. [Link]

          • Kamal, A., Reddy, M. K., Ramaiah, M. J., & Pushpavalli, S. N. C. V. L. (2012). A novel piperazine derivative potently induces caspase-dependent apoptosis of cancer cells via inhibition of multiple cancer signaling pathways. American Journal of Translational Research, 5(6), 622–633. [Link]

          • Sulforhodamine B (SRB) Assay Protocol. Creative Bioarray. [Link]

          • Lee, H., Oh, J. E., & Park, J. (2021). Effect of a novel piperazine compound on cancer cells. Applied Biological Chemistry, 64(1), 1-8. [Link]

          • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1955. [Link]

          • Shaquiquzzaman, M., Verma, G., Marella, A., Akhter, M., & Alam, M. M. (2014). A review on the therapeutic potential of piperazine derivatives. European Journal of Medicinal Chemistry, 86, 154-184. [Link]

          • Walayat, M., Akhtar, M. N., & Shaquiquzzaman, M. (2019). An insight into the therapeutic potential of piperazine-based anticancer agents. Turkish Journal of Chemistry, 43(1), 1-26. [Link]

          • Nagaraja Naik, R. B., & Ramachandra, Y. L. (2016). Synthesis and Cytotoxic Activity Evaluation of Novel Piperazine-quinoline Derivatives on Brest cancer Cell Lines. Der Pharma Chemica, 8(9), 30-38. [Link]

          • Gurdal, E. E., Yarim, M., & Cetin-Atalay, R. (2014). Cytotoxic activities of some benzothiazole-piperazine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(5), 769-774. [Link]

          Sources

          GC-MS Fragmentation Pattern Guide: 1-(3-Methoxy-4-methylbenzoyl)piperazine

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide details the GC-MS fragmentation behavior of 1-(3-Methoxy-4-methylbenzoyl)piperazine , a specific structural isomer within the substituted benzoylpiperazine class.

          These compounds are frequently encountered in forensic and pharmaceutical analysis as designer drug candidates or synthetic intermediates. This guide focuses on distinguishing this specific isomer from its isobaric analogs (e.g., 3,4-methylenedioxy derivatives) using electron ionization (EI) mass spectrometry.

          Executive Summary

          • Target Analyte: 1-(3-Methoxy-4-methylbenzoyl)piperazine[1]

          • Molecular Formula: C₁₃H₁₈N₂O₂[1]

          • Molecular Weight: 234.29 Da

          • Key Analytical Challenge: Differentiating the target from isobaric interferences such as 1-(3,4-methylenedioxybenzoyl)piperazine, which shares the same nominal mass (234 Da) and a similar base peak (m/z 149).

          • Primary Identification Marker: The acylium ion at m/z 149 (base peak) coupled with the piperazine series (m/z 85, 56).

          • Differentiation Strategy: While the primary fragmentation is dominated by the benzoyl moiety, subtle secondary fragmentations (loss of

            
             vs. 
            
            
            
            ) and chromatographic retention times are required for definitive identification.

          Fragmentation Mechanism & Pathway

          The fragmentation of 1-(3-Methoxy-4-methylbenzoyl)piperazine under standard EI (70 eV) conditions is driven by

          
          -cleavage  relative to the carbonyl group (amide bond breakage).
          
          Primary Fragmentation Events
          • Formation of Molecular Ion (

            
            ): 
            
            • m/z 234: The molecular ion is typically observed but is of low-to-moderate intensity due to the lability of the amide bond.

          • 
            -Cleavage (Amide Rupture): 
            
            • The bond between the carbonyl carbon and the piperazine nitrogen cleaves.

            • Fragment A (Acylium Ion): The charge remains on the benzoyl moiety, forming the 3-methoxy-4-methylbenzoyl cation.

              • m/z 149 (Base Peak): This is the most abundant ion.

              • Calculation: Phenyl ring (75) + Methoxy (31) + Methyl (15) + Carbonyl (28) = 149.

            • Fragment B (Piperazine Radical): The piperazine ring is lost as a neutral radical or retains the charge (less common).

          • Piperazine Ring Fragmentation:

            • m/z 85: The piperazine ring itself fragments (or retains charge from the initial cleavage). This is a characteristic ion for all N-monosubstituted piperazines.

            • m/z 56: Further degradation of the piperazine ring (loss of

              
              ).
              
          Secondary Fragmentation (The "Fingerprint" Region)

          To distinguish this molecule from isomers, observe the decomposition of the m/z 149 acylium ion:

          • m/z 121: Loss of CO (28 Da) from the acylium ion (m/z 149

            
             121). This forms the 3-methoxy-4-methylphenyl cation.
            
          • m/z 91/77: Typical aromatic degradation (Tropylium or Phenyl cation) derived from the m/z 121 precursor.

          Visualization of Fragmentation Pathway

          G M Molecular Ion [M]+ m/z 234 Acyl Acylium Ion (Base Peak) m/z 149 M->Acyl α-Cleavage (Loss of Piperazine) Pip Piperazine Ion m/z 85 M->Pip N-C Cleavage Phenyl Subst. Phenyl Cation m/z 121 Acyl->Phenyl -CO (28 Da) SecPip Imine Fragment m/z 56 Pip->SecPip Ring Opening

          Caption: Predicted EI fragmentation pathway for 1-(3-Methoxy-4-methylbenzoyl)piperazine showing the dominant formation of the m/z 149 acylium ion.

          Comparative Analysis: Target vs. Alternatives

          The primary risk in analysis is misidentification with 1-(3,4-methylenedioxybenzoyl)piperazine , which is isobaric.

          FeatureTarget: 1-(3-Methoxy-4-methylbenzoyl)piperazineIsobar: 1-(3,4-Methylenedioxybenzoyl)piperazineAlternative: 1-Benzylpiperazine (BZP)
          Molecular Weight 234 Da234 Da176 Da
          Base Peak m/z 149 m/z 149 m/z 91
          Key Mechanism Amide Cleavage (Acylium formation)Amide Cleavage (Acylium formation)Benzylic Cleavage (Tropylium formation)
          Secondary Ions m/z 121, 105, 91m/z 121, 119 (loss of CH2O), 65m/z 134, 56
          Differentiation Requires Retention Time or Derivatization.Requires Retention Time or Derivatization.Easily distinguished by MW and Base Peak.

          Critical Insight: Both the target and the methylenedioxy isomer produce an m/z 149 base peak because the mass of a methoxy+methyl substituent (

          
          ) equals the mass of a methylenedioxy substituent (
          
          
          
          ).
          • Differentiation Tip: Look for the ratio of m/z 119 . The methylenedioxy group often loses formaldehyde (

            
            , 30 Da) from the acylium ion, enhancing m/z 119. The methoxy-methyl target is less likely to form m/z 119, favoring m/z 121 (loss of CO) or m/z 134 (loss of methyl radical).
            

          Experimental Protocol (Self-Validating)

          To ensure accurate identification, use this derivatization protocol to shift the mass of the piperazine ring, confirming the amine structure while leaving the acyl group characteristic.

          Reagents
          • Solvent: Ethyl Acetate or Methanol (HPLC Grade).

          • Derivatizing Agent: Trifluoroacetic Anhydride (TFA) or Pentafluoropropionic Anhydride (PFPA).

          Step-by-Step Workflow
          • Sample Dissolution: Dissolve 1 mg of sample in 1 mL Ethyl Acetate.

          • Derivatization: Add 50

            
            L of TFA. Incubate at 60°C for 20 minutes.
            
            • Mechanism: Acylation of the secondary amine on the piperazine ring.

          • Evaporation: Evaporate to dryness under a stream of nitrogen; reconstitute in 100

            
            L Ethyl Acetate.
            
          • GC-MS Analysis:

            • Column: 5% Phenyl-Methyl Silicone (e.g., HP-5MS), 30m x 0.25mm.

            • Temp Program: 80°C (1 min)

              
               20°C/min 
              
              
              
              300°C (hold 5 min).
            • Scan Range: m/z 40–450.

          Expected Results (TFA Derivative)
          • Target (Underivatized): MW 234. Base Peak m/z 149.

          • Target (TFA-Derivative):

            • New MW: 234 + 97 (TFA group) - 1 (H) = 330 Da .

            • Base Peak: Remains m/z 149 (The benzoyl part is unaffected).

            • Piperazine Shift: The m/z 85 ion will shift to m/z 181 (Piperazine + TFA).

          • Validation: If the peak at m/z 149 persists but the molecular ion shifts to 330, you have confirmed the presence of a benzoylpiperazine core with a secondary amine.

          References

          • UNODC (United Nations Office on Drugs and Crime). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]

          • Abdel-Hay, K. M., et al. "Differentiation of methylenedioxybenzylpiperazines (MDBPs) and methoxymethylbenzylpiperazines (MMBPs) by GC-IRD and GC-MS." Forensic Science International. Available at: [Link]

          • PubChem. 1-(3-Methoxy-4-methylbenzoyl)piperazine Compound Summary. Available at: [Link]

          Sources

          In vivo pharmacokinetic profile of 1-(3-Methoxy-4-methylbenzoyl)piperazine

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: Navigating the In Vivo Landscape of Piperazine Analogs

          For researchers in drug development, a thorough understanding of a compound's in vivo pharmacokinetic (PK) profile is fundamental to its progression from a promising candidate to a viable therapeutic. This guide offers a comparative analysis of the in vivo pharmacokinetics of select piperazine derivatives.

          A Note on the Target Compound: As of the date of this publication, comprehensive in vivo pharmacokinetic data for 1-(3-Methoxy-4-methylbenzoyl)piperazine is not publicly available. Therefore, this guide will serve as a representative framework, utilizing well-characterized piperazine derivatives as comparators to illustrate the key pharmacokinetic parameters and experimental methodologies crucial for the evaluation of novel chemical entities within this class. The principles and protocols detailed herein provide a robust template for the future characterization of 1-(3-Methoxy-4-methylbenzoyl)piperazine and other similar molecules.

          We will be comparing the pharmacokinetic profiles of three distinct piperazine derivatives:

          • Trazodone: An antidepressant with a triazolopyridine nucleus attached to a piperazine ring.

          • Perphenazine: A typical antipsychotic of the piperazinyl phenothiazine class.[1]

          • para-Methoxyphenylpiperazine (pMeOPP): A substituted piperazine derivative.

          This guide will delve into their absorption, distribution, metabolism, and excretion (ADME) properties, supported by experimental data and detailed protocols to provide a comprehensive resource for scientists in the field.

          Comparative Pharmacokinetic Profiles

          The following table summarizes key in vivo pharmacokinetic parameters for our selected comparator piperazine derivatives in rats. It is important to note that direct head-to-head comparative studies are limited, and data has been compiled from various sources.

          Pharmacokinetic ParameterTrazodonePerphenazinepara-Methoxyphenylpiperazine (pMeOPP)
          Oral Bioavailability (%) Data in rats is not readily available; however, it is rapidly absorbed orally.[2] In dogs, oral bioavailability is approximately 84.6%.[3]Low, approximately 40% in humans due to extensive first-pass metabolism.[1][4] Formulation as solid lipid nanoparticles can increase relative bioavailability in rats by 2-fold.[5]Not explicitly quantified in rats, but oral administration leads to detectable plasma concentrations.
          Time to Peak (Tmax) (hours) Rapid absorption observed in rats, with maximum blood radioactivity within 15 minutes after oral administration.[2] In dogs, Tmax is highly variable, around 7.4 hours.[3]In a rat study using a nanoemulsion formulation, Tmax was 1.5 hours.[6]Following oral administration in rats, peak plasma concentrations are reached between 0.5-1 hour.
          Maximum Concentration (Cmax) Dose-dependent; a 30 mg/kg intraperitoneal dose in rats produces plasma concentrations similar to a 50 mg oral dose in humans.[7][8]A 0.137 mg/kg oral dose of a nanoemulsion in rats resulted in a Cmax of 3.89 ng/mL.[6]Dose-dependent.
          Key Metabolic Pathways Primarily metabolized by CYP3A4 to its active metabolite, m-chlorophenylpiperazine (mCPP).[9] Other pathways include hydroxylation.[2][10]Extensively metabolized in the liver via sulfoxidation, hydroxylation, dealkylation, and glucuronidation, primarily by CYP2D6.[11][12]Mainly O-demethylated to 1-(4-hydroxyphenyl)piperazine (4-HO-PP), a reaction catalyzed by CYP2D6.[13]
          Primary Route of Excretion Primarily renal, as metabolites.[9]Metabolites are excreted in urine and feces.[14]Renal excretion of metabolites.

          Experimental Methodologies: A Self-Validating Approach

          The following sections detail standardized protocols for key in vivo and in vitro experiments essential for characterizing the pharmacokinetic profile of novel piperazine derivatives. The causality behind experimental choices is explained to provide a deeper understanding of the scientific rationale.

          In Vivo Pharmacokinetic Study in Rats

          This protocol outlines a typical single-dose oral pharmacokinetic study in rats, a common preclinical model for initial PK assessment.

          G cluster_pre_study Pre-Study Phase cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase acclimatization Animal Acclimatization (≥ 7 days) fasting Overnight Fasting (approx. 12 hours) acclimatization->fasting dosing Oral Gavage Administration of Test Compound fasting->dosing blood_collection Serial Blood Sampling (e.g., saphenous vein) dosing->blood_collection plasma_prep Plasma Preparation (Centrifugation) blood_collection->plasma_prep bioanalysis LC-MS/MS Analysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis (e.g., Cmax, Tmax, AUC) bioanalysis->pk_analysis

          Caption: Workflow for a typical single-dose oral pharmacokinetic study in rats.

          • Animal Model and Acclimatization:

            • Species: Male Wistar or Sprague-Dawley rats (200-250 g) are commonly used due to their well-characterized physiology and historical data availability.

            • Acclimatization: Animals should be acclimatized to the housing conditions for at least one week prior to the experiment to minimize stress-related physiological changes that could impact pharmacokinetics.[15]

            • Justification: Using a standardized strain and ensuring proper acclimatization reduces inter-animal variability and enhances the reliability of the results.

          • Dosing:

            • Route of Administration: Oral gavage is the standard method for ensuring accurate oral dosing in preclinical rodent studies.[16][17][18][19][20]

            • Dose Formulation: The test compound should be formulated in a suitable vehicle (e.g., a solution or suspension in water, saline, or a vehicle like 0.5% methylcellulose) to ensure homogeneity and stability.

            • Dose Volume: The volume administered should be based on the animal's body weight, typically not exceeding 10-20 mL/kg.[16][19]

            • Fasting: Animals are typically fasted overnight (approximately 12 hours) before dosing to standardize gastrointestinal conditions and reduce variability in absorption.[21]

          • Blood Sample Collection:

            • Technique: Serial blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). The saphenous vein is a common site for repeated sampling in rats as it is minimally invasive.[22][23][24][25][26]

            • Sample Volume: The volume of each blood sample should be minimized (e.g., 0.1-0.3 mL) to avoid physiological stress on the animal.[22]

            • Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) to prevent clotting.

            • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

          • Bioanalysis:

            • Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity and specificity.[15][27][28][29][30]

            • Sample Preparation: Plasma samples typically undergo protein precipitation followed by centrifugation to remove proteins that can interfere with the analysis.[30]

            • Validation: The bioanalytical method must be validated for linearity, accuracy, precision, and stability according to regulatory guidelines.[29]

          • Pharmacokinetic Analysis:

            • Software: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) are calculated from the plasma concentration-time data using non-compartmental analysis with specialized software.

          In Vitro Caco-2 Permeability Assay

          This assay is a cornerstone for predicting intestinal drug absorption and identifying potential substrates of efflux transporters like P-glycoprotein (P-gp).[5]

          G cluster_cell_culture Cell Culture Phase cluster_assay Permeability Assay cluster_analysis Data Analysis seeding Seed Caco-2 cells on Transwell® inserts differentiation Culture for 21 days to form a polarized monolayer seeding->differentiation teer_measurement Measure TEER to confirm monolayer integrity differentiation->teer_measurement dosing_apical Add test compound to apical (A) chamber teer_measurement->dosing_apical dosing_basolateral Add test compound to basolateral (B) chamber teer_measurement->dosing_basolateral sampling_basolateral Sample from basolateral (B) chamber over time (A to B) dosing_apical->sampling_basolateral sampling_apical Sample from apical (A) chamber over time (B to A) dosing_basolateral->sampling_apical lcms_analysis Quantify compound by LC-MS/MS sampling_basolateral->lcms_analysis sampling_apical->lcms_analysis papp_calculation Calculate Apparent Permeability (Papp) lcms_analysis->papp_calculation efflux_ratio Determine Efflux Ratio (Papp B-A / Papp A-B) papp_calculation->efflux_ratio

          Caption: Workflow for a bidirectional Caco-2 permeability assay.

          • Cell Culture:

            • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for 21 days to allow for differentiation into a polarized monolayer that mimics the intestinal epithelium.

          • Monolayer Integrity Check:

            • Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer and tight junctions.

          • Permeability Assay:

            • The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.

            • Samples are taken from the receiver chamber at specified time points to determine the rate of transport.

            • Transport is assessed in both directions: apical to basolateral (A to B) for absorption and basolateral to apical (B to A) for efflux.

          • Data Analysis:

            • The concentration of the test compound in the samples is quantified by LC-MS/MS.

            • The apparent permeability coefficient (Papp) is calculated.

            • The efflux ratio (Papp B-A / Papp A-B) is determined. An efflux ratio greater than 2 suggests the compound is a substrate for an efflux transporter.

          CYP450 Inhibition Assay

          This in vitro assay is crucial for assessing the potential of a new drug candidate to cause drug-drug interactions by inhibiting cytochrome P450 (CYP) enzymes.[1][11][25][31]

          G cluster_components Assay Components cluster_reaction Incubation and Reaction cluster_analysis Analysis and Outcome hlm Human Liver Microsomes (Source of CYP enzymes) incubation Incubate components with NADPH (cofactor) hlm->incubation probe_substrate CYP-specific Probe Substrate probe_substrate->incubation test_compound Test Compound (Potential Inhibitor) test_compound->incubation Inhibits CYP activity metabolite_formation Probe Substrate is converted to a specific Metabolite incubation->metabolite_formation lcms_quantification Quantify Metabolite formation by LC-MS/MS metabolite_formation->lcms_quantification ic50_determination Calculate IC50 value (Concentration for 50% inhibition) lcms_quantification->ic50_determination

          Caption: Logic diagram for a CYP450 inhibition assay.

          • Incubation:

            • The test compound is incubated with human liver microsomes (a source of various CYP enzymes) and a specific probe substrate for the CYP isoform of interest (e.g., phenacetin for CYP1A2).

            • The reaction is initiated by adding a cofactor, NADPH.

          • Analysis:

            • The reaction is stopped, and the amount of metabolite formed from the probe substrate is quantified by LC-MS/MS.

          • Data Interpretation:

            • A decrease in metabolite formation in the presence of the test compound indicates inhibition.

            • The IC50 value (the concentration of the test compound that causes 50% inhibition) is calculated.

          Metabolic Pathways of Piperazine Derivatives

          The metabolism of piperazine derivatives is a critical determinant of their pharmacokinetic profile and can lead to the formation of active or inactive metabolites.

          Representative Metabolic Pathway

          G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent_Drug Parent Piperazine Derivative (e.g., pMeOPP) O_Demethylation O-Demethylation (CYP2D6) Parent_Drug->O_Demethylation Major pathway for pMeOPP Hydroxylation Hydroxylation Parent_Drug->Hydroxylation N_Dealkylation N-Dealkylation Parent_Drug->N_Dealkylation Metabolite1 Hydroxylated Metabolite (e.g., 4-HO-PP) O_Demethylation->Metabolite1 Hydroxylation->Metabolite1 Metabolite2 Dealkylated Metabolite N_Dealkylation->Metabolite2 Glucuronidation Glucuronidation Conjugate Glucuronide Conjugate Glucuronidation->Conjugate Metabolite1->Glucuronidation Increases water solubility for excretion

          Caption: A generalized metabolic pathway for piperazine derivatives.

          As illustrated, piperazine derivatives can undergo various Phase I (functionalization) and Phase II (conjugation) metabolic reactions. For instance, pMeOPP is primarily metabolized via O-demethylation by CYP2D6 to form an active metabolite.[13] Trazodone is metabolized by CYP3A4 to its active metabolite, mCPP.[9] Perphenazine undergoes more complex metabolism involving multiple CYP enzymes.[12] Understanding these pathways is crucial for predicting potential drug-drug interactions and inter-individual variability in drug response.

          Conclusion and Future Directions

          This guide provides a comparative overview of the in vivo pharmacokinetic profiles of Trazodone, Perphenazine, and pMeOPP, serving as a foundational resource for the evaluation of novel piperazine derivatives like 1-(3-Methoxy-4-methylbenzoyl)piperazine. The detailed experimental protocols and the rationale behind them offer a clear roadmap for researchers to generate robust and reliable pharmacokinetic data.

          Future studies on 1-(3-Methoxy-4-methylbenzoyl)piperazine should focus on a comprehensive in vivo pharmacokinetic characterization in a relevant preclinical species, followed by in vitro assays to elucidate its metabolic pathways and potential for drug-drug interactions. This systematic approach will be instrumental in determining its potential as a therapeutic agent.

          References

          • Yamato, C., Takahashi, T., & Fujita, T. (1974). Studies on Metabolism of Trazodone, II. Metabolic Fate after Intravenous Administration and Effects on Liver Microsomal Drug-Metabolizing Enzymes in Rats. ResearchGate. Available at: [Link]

          • Staack, R. F., & Maurer, H. H. (2004). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Xenobiotica, 34(2), 179-192. Available at: [Link]

          • Yamato, C., Takahashi, T., Fujita, T., Kuriyama, S., & Hirose, N. (2008). Studies on Metabolism of Trazodone, II. Metabolic Fate after Intravenous Administration and Effects on Liver Microsomal Drug-Metabolizing Enzymes in Rats. Taylor & Francis Online. Available at: [Link]

          • Gaertner, H. J., & Breyer-Pfaff, U. (1979). Tissue Metabolites of Trifluorperazine, Fluphenazine, Prochlorperazine, and Perphenazine. Kinetics in Chronic Treatment. PubMed. Available at: [Link]

          • Breyer, U., & Schmalzing, G. (1977). Metabolism of trifluoperazine, fluphenazine, prochlorperazine and perphenazine in rats: In vitro and urinary metabolites. ResearchGate. Available at: [Link]

          • DeVane, C. L., Boulton, D. W., Miller, L. F., & Miller, R. L. (1999). Pharmacokinetics of Trazodone and Its Major Metabolite M-Chlorophenylpiperazine in Plasma and Brain of Rats. medica@musc. Available at: [Link]

          • Zhang, Y., et al. (2025). Characterization of trazodone metabolic pathways and species-specific profiles. Frontiers in Pharmacology. Available at: [Link]

          • DeVane, C. L., Boulton, D. W., Miller, L. F., & Miller, R. L. (1999). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. Oxford Academic. Available at: [Link]

          • Florida State University Office of Research. (2016). Oral Gavage in the Rat. Available at: [Link]

          • NC3Rs. (2013). Blood sampling: Rat. Available at: [Link]

          • Virginia Tech. (2017). SOP: Oral Gavage in the Rat. Available at: [Link]

          • Saghafi, Z., Mohammadi, M., Mahboobian, M. M., & Derakhshandeh, K. (2020). Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles. Taylor & Francis Online. Available at: [Link]

          • South Dakota State University. (2022). Oral Gavage Rodent SOP. Available at: [Link]

          • Washington State University. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats. Available at: [Link]

          • University of Kentucky. (n.d.). Guidelines for Blood Collection in Laboratory Animals. Available at: [Link]

          • Albert Einstein College of Medicine. (n.d.). Guidelines for Blood Collection in Mice and Rats. Available at: [Link]

          • University of Pennsylvania. (n.d.). IACUC Guideline - Blood Collection - Rat. Available at: [Link]

          • Taylor & Francis. (n.d.). Perphenazine – Knowledge and References. Available at: [Link]

          • Wikipedia. (n.d.). Perphenazine. Available at: [Link]

          • Miller, R. L., & DeVane, C. L. (1999). Pharmacokinetics of trazodone and its major metabolite m-chlorophenylpiperazine in plasma and brain of rats. International Journal of Neuropsychopharmacology, 2(1), 19-24. Available at: [Link]

          • University of Wisconsin-Madison. (2026). Rodent Blood Collection. Available at: [Link]

          • Bartels, M. J., Timchalk, C., & Smith, F. A. (1995). Comparative Metabolism of Ortho-Phenylphenol in Mouse, Rat and Man. PubMed. Available at: [Link]

          • Saghafi, Z., Mohammadi, M., Mahboobian, M. M., & Derakhshandeh, K. (2021). Pharmacokinetics and brain distribution studies of perphenazine-loaded solid lipid nanoparticles. PubMed. Available at: [Link]

          • Slawson, M. H., & Johnson-Davis, K. L. (2016). Quantitation of Haloperidol, Fluphenazine, Perphenazine, and Thiothixene in Serum or Plasma Using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). PubMed. Available at: [Link]

          • Gaertner, H. J., & Breyer-Pfaff, U. (1979). Tissue metabolites of trifluoperazine, fluphenazine, prochlorperazine, and perphenazine in the rat: indentification and synthesis. PubMed. Available at: [Link]

          • Liu, X., et al. (2018). Pharmacokinetics and interspecies scaling of a novel, orally-bioavailable anti-cancer drug, SHetA2. Semantic Scholar. Available at: [Link]

          • U.S. Food and Drug Administration. (n.d.). Perphenazine Tablets. Available at: [Link]

          • Gruen, M. E., & Sherman, B. L. (2017). Trazodone: A Review of Its Pharmacological Properties and Its Off-Label Use in Dogs and Cats. The Sci-Hub. Available at: [Link]

          • Shah, J., et al. (2015). A comparative plasma concentration-time profile of Perphenazine after... ResearchGate. Available at: [Link]

          • U.S. Food and Drug Administration. (n.d.). Trazodone Hydrochloride Tablets. Available at: [Link]

          • Mulla, J. S., et al. (2015). Pharmacokinetics of single oral dose trazodone: a randomized, two-period, cross-over trial in healthy, adult, human volunteers under fed condition. Frontiers in Pharmacology. Available at: [Link]

          • Apotex Inc. (2021). PRODUCT MONOGRAPH PrTRAZODONE-50 PrTRAZODONE-100 Trazodone Hydrochloride Tablets USP 50 mg and 100 mg PrTRAZODONE-150 D Trazodon. Available at: [Link]

          • Teva Canada Limited. (n.d.). ratio-TRAZODONE. Available at: [Link]

          • Jay, A. R., et al. (2013). Pharmacokinetics, bioavailability, and hemodynamic effects of trazodone after intravenous and oral administration of a single dose to dogs. PubMed. Available at: [Link]

          • Martínez-Clemente, J., et al. (2014). Mephedrone pharmacokinetics after intravenous and oral administration in rats: relation to pharmacodynamics. Universitat de Barcelona. Available at: [Link]

          • Patel, K., et al. (2023). Establishment and Validation of LC-MS/MS Technique for Pafolacianine Quantification in Rat Plasma, with Application to Pharmacokinetic. ResearchGate. Available at: [Link]

          • van de Merbel, N. (n.d.). Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. Available at: [Link]

          • Kumar, S., & Singh, R. (2023). BIO-Analytical Method Development and Validation By LC/MS/MS Technique. Journal of Neonatal Surgery. Available at: [Link]

          • National Center for Biotechnology Information. (1990). Metabolism and disposition of phenazopyridine in rat. PubMed. Available at: [Link]

          • da Silva Moreira, L. K., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. MDPI. Available at: [Link]

          • Kim, D. H., et al. (2020). Pharmacokinetics and Intestinal Metabolism of Compound K in Rats and Mice. MDPI. Available at: [Link]

          • Lehtinen, M., et al. (1999). Oral, intraperitoneal and intravenous pharmacokinetics of deramciclane and its N-desmethyl metabolite in the rat. PubMed. Available at: [Link]

          Sources

          A Forensic Scientist's Guide to the Analytical Differentiation of 1-(3-Methoxy-4-methylbenzoyl)piperazine from Co-emerging Designer Drugs

          Author: BenchChem Technical Support Team. Date: February 2026

          Introduction: The Evolving Challenge of Novel Psychoactive Substances

          The landscape of illicit drug markets is in a constant state of flux, characterized by the rapid emergence of Novel Psychoactive Substances (NPS).[1] These substances are often designed to mimic the effects of controlled drugs while circumventing existing legislation.[2] Among the myriad classes of NPS, synthetic piperazines continue to pose a significant challenge to forensic laboratories.[3] This guide focuses on a specific, emerging benzoylpiperazine derivative: 1-(3-Methoxy-4-methylbenzoyl)piperazine (MMBP) .

          The primary analytical hurdle with MMBP is not merely its detection, but its unambiguous differentiation from a growing list of structurally similar compounds, including positional isomers and isobaric analogues.[4] A false identification can have profound legal and public health consequences. Therefore, this document provides an in-depth, technically-grounded comparison of analytical methodologies, designed to equip researchers and forensic scientists with the knowledge to confidently differentiate MMBP. We will move beyond simple protocol recitation to explore the causal reasoning behind methodological choices, ensuring a robust and self-validating analytical approach.

          The Analytical Conundrum: Isomers and Isobars

          The core challenge in MMBP identification lies in the existence of compounds that share its exact mass (isobars) or its elemental formula but differ in the arrangement of atoms (isomers). For MMBP (Chemical Formula: C₁₃H₁₈N₂O₂, Monoisotopic Mass: 234.1368 Da), potential confounders include:

          • Positional Isomers: Compounds like 1-(4-methoxy-3-methylbenzoyl)piperazine or 1-(2-methoxy-5-methylbenzoyl)piperazine. These will have nearly identical mass spectra, making chromatographic separation essential.

          • Structurally Distinct Isobars: Other NPS from different chemical classes could coincidentally have the same nominal mass, requiring high-resolution mass spectrometry for definitive identification.[5]

          This guide will systematically address these challenges using a multi-tiered analytical strategy.

          Visualizing the Forensic Workflow

          A robust analytical workflow is crucial for handling suspected NPS cases. The following diagram illustrates a logical progression from sample receipt to final confirmation, emphasizing points where critical differentiation occurs.

          Caption: A generalized workflow for the identification of Novel Psychoactive Substances.

          Tier 1: Chromatographic Separation and Mass Spectrometric Identification

          Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the cornerstones of forensic drug analysis.[3][6] Their primary strength lies in coupling physical separation with mass-based identification.

          Gas Chromatography-Mass Spectrometry (GC-MS)

          GC-MS is a highly reliable technique for the analysis of volatile and thermally stable compounds like many piperazine derivatives.[7]

          The 'Why': The choice of a mid-polarity column, such as a 5% phenyl-methylpolysiloxane, provides a good balance of interactions to achieve separation between closely related isomers. The electron ionization (EI) source provides reproducible fragmentation patterns that are excellent for library matching against established databases like those from SWGDRUG and NIST.[8]

          Expected Fragmentation of MMBP: Based on the known fragmentation of benzoylpiperazines, the MMBP molecule is expected to fragment at key locations. The primary cleavage occurs at the amide bond.

          Caption: Proposed EI fragmentation pathway for 1-(3-Methoxy-4-methylbenzoyl)piperazine.

          Experimental Protocol: GC-MS Analysis

          • Sample Preparation: Perform a liquid-liquid or solid-phase extraction on the sample matrix (e.g., urine, blood, or dissolved seized material).[9] Evaporate the solvent and reconstitute in a suitable solvent like methanol or ethyl acetate.

          • Instrumentation: A standard GC-MS system.

            • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

            • Injector: 280°C, splitless mode.

            • Oven Program: Initial temperature of 100°C for 1 min, ramp at 20°C/min to 280°C, hold for 5 min.[7] This program is designed to separate a range of piperazines effectively.

            • Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning from m/z 40-550.

          • Data Analysis: Compare the resulting mass spectrum and retention time to a certified reference standard of MMBP. Search against spectral libraries like SWGDRUG or commercial libraries to identify co-eluting substances.[8][10]

          Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

          For complex matrices, thermolabile compounds, or when enhanced sensitivity is required, LC-MS/MS is the method of choice.[11][12]

          The 'Why': Reversed-phase chromatography with a C18 column separates compounds based on polarity. The acidic mobile phase ensures the piperazine nitrogens are protonated, yielding a strong [M+H]⁺ signal in positive electrospray ionization (ESI) mode. The tandem MS (MS/MS) capability allows for the selection of the parent ion and its specific fragmentation into product ions, a highly selective technique known as Multiple Reaction Monitoring (MRM).[13]

          Experimental Protocol: LC-MS/MS Analysis

          • Sample Preparation: Dilute the sample extract ('dilute-and-shoot') or perform a protein precipitation for biological samples.[9]

          • Instrumentation: A triple quadrupole LC-MS/MS system.

            • Column: 100 mm x 2.1 mm, 2.7 µm C18 column.

            • Mobile Phase A: 0.1% Formic Acid in Water.

            • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

            • Gradient: Start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and re-equilibrate.

            • Ion Source: ESI, positive mode.

          • Data Analysis: Monitor for specific MRM transitions. For MMBP, the precursor ion would be its protonated molecule [M+H]⁺ at m/z 235.14. Product ions would correspond to the key fragments identified in the GC-MS analysis.

          Comparative Data for MMBP and Potential Alternatives

          CompoundClassFormulaMonoisotopic MassExpected GC-MS Key Fragments (m/z)Expected LC-MS/MS Transition (m/z)Differentiating Feature
          MMBP BenzoylpiperazineC₁₃H₁₈N₂O₂234.1368149 , 121, 85235.1 → 149.1 Unique benzoyl fragment at m/z 149.
          1-(3,4-Methylenedioxybenzyl)piperazine (MDBP)BenzylpiperazineC₁₂H₁₆N₂O₂220.1212135, 85, 56221.1 → 135.1Different molecular weight and benzyl fragment (m/z 135).[11]
          1-(3-Chlorophenyl)piperazine (mCPP)PhenylpiperazineC₁₀H₁₃ClN₂196.0767196, 154, 138197.1 → 155.1Different molecular weight and isotopic pattern due to chlorine.[14]
          1-(4-Methoxyphenyl)piperazine (MeOPP)PhenylpiperazineC₁₁H₁₆N₂O192.1263192, 150, 135193.1 → 151.1Different molecular weight and fragmentation.[15][16]
          Positional Isomer of MMBPBenzoylpiperazineC₁₃H₁₈N₂O₂234.1368149 , 121, 85235.1 → 149.1 Identical mass spectrum; requires chromatographic separation.

          Tier 2: Advanced Confirmatory Techniques

          When Tier 1 analysis is inconclusive, particularly in the case of positional isomers, more advanced techniques are required.

          High-Resolution Mass Spectrometry (HRMS)

          HRMS instruments (e.g., Q-TOF, Orbitrap) provide mass measurements with high accuracy and precision, allowing for the determination of a compound's elemental formula.[17][18]

          The 'Why': While a positional isomer of MMBP will have the same exact mass, an isobaric compound from a different chemical class (e.g., containing sulfur or different numbers of oxygen atoms) will have a slightly different exact mass. HRMS can resolve these differences, definitively confirming the elemental composition. For MMBP, an observed mass of 234.1365 Da would strongly support the formula C₁₃H₁₈N₂O₂.

          Chemical Derivatization

          Derivatization involves chemically modifying the target analyte to alter its chromatographic or mass spectral properties.

          The 'Why': Acylating the secondary amine on the piperazine ring with reagents like trifluoroacetic anhydride (TFAA) can shift retention times and alter fragmentation patterns.[5] While this may not always differentiate isomers, it can help resolve co-eluting peaks and provides an additional layer of confirmation.

          Metabolism: An Indirect Route to Differentiation

          The way a drug is processed in the body can provide valuable clues to its identity. The metabolism of MMBP is likely to involve O-demethylation of the methoxy group and hydroxylation of the aromatic ring, similar to other methoxy-substituted piperazines.[15] Identifying a unique metabolite profile in a biological sample can serve as strong circumstantial evidence for the ingestion of the parent compound.

          Conclusion and Future Outlook

          The forensic differentiation of 1-(3-Methoxy-4-methylbenzoyl)piperazine from its chemical cousins is a complex but manageable task. A tiered analytical approach, beginning with GC-MS or LC-MS/MS and escalating to HRMS or spectroscopic methods when necessary, provides the highest level of confidence. The causality is clear: chromatography separates isomers, low-resolution MS provides characteristic fingerprints for library matching, and high-resolution MS confirms elemental composition against isobars.

          References

          • Wiley Science Solutions. (n.d.). Mass Spectra of Designer Drugs 2025. Retrieved February 17, 2026, from [Link]

          • Oxford Academic. (2025, April 15). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. Retrieved February 17, 2026, from [Link]

          • Center for Forensic Science Research & Education. (2024, December 30). Advances in analytical methodologies for detecting novel psychoactive substances: a review. Retrieved February 17, 2026, from [Link]

          • SpringerLink. (n.d.). Methods for Novel Psychoactive Substance Analysis. Retrieved February 17, 2026, from [Link]

          • MDPI. (2025, April 26). AI Methods for New Psychoactive Substance (NPS) Design and Analysis. Analytica. Retrieved February 17, 2026, from [Link]

          • National Institute of Justice. (2022, April 26). NPS Discovery Toolkit. Retrieved February 17, 2026, from [Link]

          • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved February 17, 2026, from [Link]

          • MDPI. (2021, December 12). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules. Retrieved February 17, 2026, from [Link]

          • SCIEX. (n.d.). Novel Psychoactive Substances (NPS) analysis. Retrieved February 17, 2026, from [Link]

          • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combin. Journal of Addiction and Drug Abuse. Retrieved February 17, 2026, from [Link]

          • iMedPub. (n.d.). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. iMedPub Journals. Retrieved February 17, 2026, from [Link]

          • National Institute of Justice. (2014, July 1). Analytical and Synthetic Studies on Designer Drugs of the Piperazine Class. Retrieved February 17, 2026, from [Link]

          • Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved February 17, 2026, from [Link]

          • ACS Publications. (2024, March 15). PS2MS: A Deep Learning-Based Prediction System for Identifying New Psychoactive Substances Using Mass Spectrometry. Analytical Chemistry. Retrieved February 17, 2026, from [Link]

          • National Center for Biotechnology Information. (2023, December 4). Deep Learning-Enabled MS/MS Spectrum Prediction Facilitates Automated Identification Of Novel Psychoactive Substances. PMC. Retrieved February 17, 2026, from [Link]

          • ResearchGate. (2025, August 7). Determination of piperazine derivatives in “Legal Highs”. Retrieved February 17, 2026, from [Link]

          • Scholars.Direct. (2020, October 30). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Addiction and Drug Abuse. Retrieved February 17, 2026, from [Link]

          • PrepChem.com. (n.d.). Synthesis of N-(3-methoxybenzoyl)-piperazine. Retrieved February 17, 2026, from [Link]

          • SWGDRUG. (2025, February 15). SWGDRUG Mass Spectral Library. Retrieved February 17, 2026, from [Link]

          • PubMed. (2004, February 15). In vivo metabolism of the new designer drug 1-(4-methoxyphenyl)piperazine (MeOPP) in rat and identification of the human cytochrome P450 enzymes responsible for the major metabolic step. Retrieved February 17, 2026, from [Link]

          • ResearchGate. (2025, August 10). Metabolic interactions with piperazine-based 'party pill' drugs. Retrieved February 17, 2026, from [Link]

          • PubChemLite. (n.d.). 1-(3-methoxy-4-methylbenzoyl)piperazine hydrochloride (C13H18N2O2). Retrieved February 17, 2026, from [Link]

          • SWGDRUG. (2005, June 27). 1-(3-METHOXYPHENYL)PIPERAZINE. Retrieved February 17, 2026, from [Link]

          • PubMed. (2003, November 15). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Retrieved February 17, 2026, from [Link]

          • PubMed. (2012, February 28). Differentiation of methylbenzylpiperazines (MBPs) and benzoylpiperazine (BNZP) using GC-MS and GC-IRD. Retrieved February 17, 2026, from [Link]

          • National Center for Biotechnology Information. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. Retrieved February 17, 2026, from [Link]

          • MDPI. (2025, October 3). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules. Retrieved February 17, 2026, from [Link]

          • PubMed. (2010, September 15). Validation of an LC-MS method for the detection and quantification of BZP and TFMPP and their hydroxylated metabolites in human plasma and its application to the pharmacokinetic study of TFMPP in humans. Retrieved February 17, 2026, from [Link]

          • ResearchGate. (2025, July 30). synthesis and characterization of novel 4-(3-(4-substituted benzyl - piperazin- 1-yl)-7- methoxy-3-phenyl- chromen-2-one analogues. Retrieved February 17, 2026, from [Link]

          • MDPI. (2022, March 22). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences. Retrieved February 17, 2026, from [Link]

          • ResearchGate. (n.d.). Preparation of 1-(4-methoxy phenyl)-piperazine (LH7). Retrieved February 17, 2026, from [Link]

          Sources

          Technical Evaluation Guide: Enzyme Inhibition Profiling of 1-(3-Methoxy-4-methylbenzoyl)piperazine Derivatives

          Author: BenchChem Technical Support Team. Date: February 2026

          Executive Summary

          This guide provides a rigorous technical framework for evaluating 1-(3-Methoxy-4-methylbenzoyl)piperazine derivatives . These compounds represent a privileged scaffold in medicinal chemistry, structurally related to ampakines and nootropic agents (e.g., Aniracetam metabolites). While often explored for AMPA receptor modulation, recent Structure-Activity Relationship (SAR) data indicates significant off-target or poly-pharmacological potential against Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) .

          This document serves as a comparative protocol guide for researchers to validate the inhibitory potency (

          
          ) and kinetic mechanism of these derivatives against established reference standards.
          

          Part 1: Target Identification & Mechanistic Rationale

          Why These Targets?

          The 1-benzoylpiperazine moiety mimics the spatial arrangement of the indanone pharmacophore found in Donepezil (AChE inhibitor) and the benzyl-piperazine structure of various MAO inhibitors.

          • Acetylcholinesterase (AChE): The piperazine nitrogen (protonated at physiological pH) can interact with the Catalytic Anionic Site (CAS) (Trp86, Glu202) or the Peripheral Anionic Site (PAS) (Trp286) of AChE. The 3-methoxy-4-methylbenzoyl tail provides lipophilic bulk to occupy the hydrophobic gorge.

          • Monoamine Oxidase B (MAO-B): The molecular rigidity and lipophilicity of the substituted benzoyl ring allow these derivatives to penetrate the MAO-B substrate cavity, potentially acting as reversible competitive inhibitors.

          Mechanistic Pathway Diagram

          The following diagram illustrates the dual-inhibition logic and the downstream neuroprotective effects being assayed.

          G Compound 1-(3-Methoxy-4-methylbenzoyl) piperazine Derivative AChE Target 1: AChE (Synaptic Cleft) Compound->AChE Inhibition (Ki) MAOB Target 2: MAO-B (Mitochondrial Membrane) Compound->MAOB Inhibition (Ki) Hydrolysis Hydrolysis (Inactivation) AChE->Hydrolysis Oxidation Oxidative Deamination (H2O2 Production) MAOB->Oxidation ACh Acetylcholine ACh->AChE Dopamine Dopamine Dopamine->MAOB Cognition Enhanced Cholinergic Transmission Hydrolysis->Cognition Blocked by Compound Neuroprotection Reduced Oxidative Stress & Dopamine Preservation Oxidation->Neuroprotection Blocked by Compound

          Figure 1: Dual-target mechanism of action. The derivative targets both cholinergic depletion (AChE) and oxidative stress pathways (MAO-B).

          Part 2: Comparative Assay Methodologies

          To objectively evaluate the performance of 1-(3-Methoxy-4-methylbenzoyl)piperazine derivatives, you must compare them against "Gold Standard" inhibitors using validated detection methods.

          Comparison Table: Detection Platforms
          FeatureMethod A: Modified Ellman's Assay (AChE)Method B: Amplex® Red Fluorometry (MAO-B)
          Primary Target Acetylcholinesterase (AChE)Monoamine Oxidase B (MAO-B)
          Detection Mode Colorimetric (Absorbance @ 412 nm)Fluorometric (Ex/Em: 530/590 nm)
          Sensitivity Moderate (
          
          
          to
          
          
          M)
          High (
          
          
          M detection limit)
          Interference Risk High: Piperazines can form charge-transfer complexes with DTNB.Moderate: Autofluorescence of benzoyl moiety.
          Throughput 96-well microplate compatible96 or 384-well compatible
          Reference Standard Donepezil (
          
          
          nM)
          Selegiline (
          
          
          nM)
          Cost Efficiency High (Reagents are cheap)Moderate (Enzyme/Probe costs higher)

          Part 3: Experimental Protocols

          Protocol A: Modified Ellman’s Assay for AChE Inhibition

          Objective: Determine the

          
           of the piperazine derivative against AChE.
          

          Reagents:

          • Buffer: 0.1 M Phosphate buffer (pH 8.0).

          • Enzyme: Acetylcholinesterase (from Electrophorus electricus, Type VI-S).[1]

          • Substrate: Acetylthiocholine iodide (ATCI, 15 mM stock).

          • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 3 mM stock).

          • Test Compound: 1-(3-Methoxy-4-methylbenzoyl)piperazine derivative (dissolved in DMSO).

          Step-by-Step Workflow:

          • Preparation: Dilute test compound in buffer to varying concentrations (0.01 µM – 100 µM). Ensure final DMSO concentration is <1% to prevent enzyme denaturation.

          • Pre-Incubation: In a 96-well plate, add:

            • 140 µL Phosphate Buffer.

            • 20 µL Enzyme solution (0.1 U/mL).

            • 20 µL Test Compound (or Donepezil control).

            • Incubate at 25°C for 15 minutes. (Critical for equilibrium binding).

          • Reaction Initiation: Add 10 µL of DTNB followed immediately by 10 µL of ATCI .

          • Kinetic Read: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

          • Analysis: Calculate the velocity (

            
            ) of the reaction (slope of Abs vs. Time).
            

          Validation Check:

          • Self-Blanking: Run a "Compound Only" well (No Enzyme, No Substrate) to check if the piperazine derivative reacts with DTNB (false positive yellowing).

          Protocol B: MAO-B Fluorometric Inhibition Assay

          Objective: Determine selectivity for MAO-B over MAO-A.[2]

          Reagents:

          • Enzyme: Recombinant Human MAO-B.[1]

          • Substrate: p-Tyramine or Benzylamine.

          • Detection: Amplex® Red (10-acetyl-3,7-dihydroxyphenoxazine) + Horseradish Peroxidase (HRP).

          Step-by-Step Workflow:

          • Compound Prep: Prepare serial dilutions of the piperazine derivative in reaction buffer (0.05 M Sodium Phosphate, pH 7.4).

          • Incubation: Mix 50 µL of diluted compound with 50 µL of MAO-B enzyme solution (1 U/mL). Incubate at 37°C for 10 minutes.

          • Reaction: Add 100 µL of working solution containing:

            • 400 µM Amplex Red.

            • 2 U/mL HRP.

            • 2 mM Substrate (Tyramine).

          • Detection: Incubate for 30 minutes at room temperature (protected from light). Measure fluorescence (Ex 530 nm / Em 590 nm).

          • Logic: MAO-B oxidizes Tyramine

            
            
            
            
            
            .
            
            
            + Amplex Red + HRP
            
            
            Resorufin (Fluorescent).
            • Inhibition results in decreased fluorescence.

          Part 4: Performance Comparison (Synthetic Data)

          The following table illustrates expected performance metrics for a typical 1-(3-Methoxy-4-methylbenzoyl)piperazine derivative compared to market leaders. This data is derived from SAR trends in piperazine-amide literature.

          MetricTest Compound (Piperazine Deriv.)Donepezil (AChE Standard)Selegiline (MAO-B Standard)Interpretation
          AChE
          
          
          
          
          
          
          (10 nM)
          N/AModerate Potency. The derivative is likely ~100x less potent than Donepezil but sufficient for lead optimization.
          MAO-B
          
          
          
          
          N/A
          
          
          (20 nM)
          Dual Activity. Unlike the standards, the piperazine derivative shows activity against both targets.
          Selectivity (B/A) High (>50-fold)N/AHigh (>100-fold)Benzoyl-piperazines typically favor MAO-B over MAO-A due to the smaller active site of MAO-A.
          BBB Permeability High (
          
          
          )
          HighHighThe lipophilic 3-methoxy-4-methyl substitution enhances Blood-Brain Barrier penetration.
          Screening Workflow Diagram

          Workflow Start Compound Library (Piperazine Derivs) Solubility DMSO Solubilization (Check Precipitation) Start->Solubility PrimaryScreen Single Point Screen (10 µM) Solubility->PrimaryScreen IC50 Dose Response (8-point curve) PrimaryScreen->IC50 Yes Discard Discard / Redesign PrimaryScreen->Discard No Hit >50% Inhibition? ModeOfAction Lineweaver-Burk Plot (Competitive vs Non-Comp) IC50->ModeOfAction Valid IC50

          Figure 2: Standardized screening cascade for validating piperazine derivatives.

          Part 5: Troubleshooting & Validation

          Solubility Issues

          The "3-Methoxy-4-methylbenzoyl" group adds significant lipophilicity.

          • Problem: Compound precipitates in aqueous buffer (Cloudy wells).

          • Solution: Use Triton X-100 (0.01%) or BSA (0.1%) in the assay buffer to stabilize the suspension. Note: Ensure Triton X-100 does not inhibit the enzyme itself (run a vehicle control).

          False Positives (Interference)

          Piperazine nitrogens can act as weak bases.

          • Problem: In the Ellman assay, basic compounds can hydrolyze DTNB non-enzymatically.

          • Validation: Always subtract the absorbance of the "No Enzyme" blank from the experimental wells. If the blank rate is high, switch to the Amplex Red AChE kit , which is less sensitive to pH/chemical interference.

          Reversibility Check

          To confirm the derivative is a drug-like candidate (reversible inhibitor) and not a toxin (irreversible):

          • Protocol: Pre-incubate enzyme + inhibitor at

            
            . Dilute the mixture 100-fold and measure activity.
            
          • Result: If activity recovers, inhibition is reversible . If activity remains blocked, it is irreversible (covalent binding).

          References

          • Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology.

          • Baysal, I., et al. (2016). "Synthesis and molecular docking study of some new 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides." Journal of Enzyme Inhibition and Medicinal Chemistry.

          • Kumar, B., et al. (2018).[1] "Synthesis, biological evaluation and molecular modeling studies of phenyl-/benzhydrylpiperazine derivatives as potential MAO inhibitors." Bioorganic Chemistry.

          • Thermo Fisher Scientific. "Amplex™ Red Monoamine Oxidase Assay Kit Protocol." ThermoFisher.com.

          • Gaikwad, N., et al. (2013). "Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors." International Journal of Alzheimer’s Disease.

          Sources

          ×

          Disclaimer and Information on In-Vitro Research Products

          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.